Ipratropium bromide
Description
Contextualization as a Quaternary Ammonium (B1175870) Anticholinergic Agent
Ipratropium (B1672105) bromide is a synthetic compound that functions as a non-selective muscarinic receptor antagonist. fda.goversnet.org Chemically, it is a quaternary ammonium derivative of atropine (B194438), a naturally occurring alkaloid. fda.govnps.org.au The synthesis of ipratropium bromide involves the treatment of atropine with isopropyl bromide. fda.govnih.gov This structural modification, specifically the addition of an N-isopropyl group to the tropane (B1204802) ring, results in a molecule with a permanent positive charge, a key feature of quaternary ammonium compounds. fda.goversnet.org
This quaternary structure is fundamental to ipratropium's pharmacological profile. Unlike its tertiary amine precursor, atropine, this compound possesses low lipid solubility and does not readily cross cell membranes, including the blood-brain barrier. fda.goversnet.orgnps.org.au This characteristic minimizes systemic absorption when administered via inhalation, localizing its effects primarily to the site of application, such as the bronchial smooth muscle. nps.org.auersnet.org
As an anticholinergic agent, this compound competitively and reversibly inhibits the action of acetylcholine (B1216132) at muscarinic receptors. nih.govgoogle.com.pg It displays a broad affinity for all subtypes of muscarinic receptors (M1, M2, and M3), making it a non-selective antagonist. fda.govnih.govmedchemexpress.com The blockade of muscarinic receptors, particularly the M3 subtype located on airway smooth muscle and submucosal glands, prevents the increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). google.com.pgnih.gov This, in turn, leads to a decrease in the contractility of smooth muscle, resulting in bronchodilation and a reduction in mucus secretion. fda.govnih.gov
The interaction of this compound with muscarinic receptors has been quantified in various in vitro binding assays. These studies are crucial for understanding its potency and comparing it with other anticholinergic agents.
| Property | Value | Source |
| Chemical Formula | C20H30BrNO3 | fda.gov |
| Molecular Weight | 412.37 g/mol | mdpi.com |
| Appearance | White crystalline substance | ersnet.orgresearchgate.net |
| Solubility | Freely soluble in water and alcohol | ersnet.orgresearchgate.net |
| Melting Point | 230°C (with decomposition) | nih.gov |
This table summarizes key physicochemical properties of this compound.
| Receptor Subtype | Binding Affinity (IC50, nM) | Source |
| M1 | 2.9 | medchemexpress.com |
| M2 | 2.0 | medchemexpress.com |
| M3 | 1.7 | medchemexpress.com |
This table displays the in vitro binding affinities of this compound for different muscarinic receptor subtypes.
Historical Trajectory and Evolution as a Research Probe
The development of this compound is rooted in the long history of using anticholinergic agents derived from plants of the Datura genus for respiratory ailments. ersnet.org The therapeutic potential of these belladonna alkaloids, primarily atropine, was recognized for centuries. rhinologyjournal.com However, the clinical utility of atropine was limited by its systemic side effects, which arose from its ready absorption and ability to cross the blood-brain barrier. nps.org.au
In the mid-20th century, research efforts focused on modifying the atropine molecule to retain its bronchodilatory properties while minimizing systemic effects. This led to the synthesis of this compound by Boehringer Ingelheim, and it was introduced for medical use in the 1970s. patsnap.comhres.ca The key innovation was the creation of a quaternary ammonium compound, which, as previously discussed, largely confines its action to the airways following inhalation. nps.org.au
Beyond its therapeutic applications, this compound has become an invaluable tool in biomedical research for probing the role of the parasympathetic nervous system in health and disease. Its utility as a research probe stems from its specific, albeit non-selective, antagonism of muscarinic receptors.
Key Research Applications of this compound:
Investigating Cholinergic Mechanisms: In preclinical and clinical research, ipratropium is frequently used to block cholinergic pathways and elucidate the role of acetylcholine in various physiological processes. For instance, it has been employed in nasal provocation studies to demonstrate that the glandular hypersecretion induced by agents like methacholine (B1211447) is a parasympathetic-mediated response. nih.govnih.gov These studies have helped to quantify the contribution of cholinergic reflexes to conditions such as rhinorrhea in the common cold. patsnap.com
Studying Airway Physiology: Researchers have utilized ipratropium to study the mechanisms of mucus transport and clearance. In explanted airways, ipratropium was shown to mobilize mucus bundles that were stalled by cholinergic stimulation, providing insights into how the cholinergic system regulates mucus clearance. ersnet.org
Standard for Drug Development: this compound has served as a benchmark compound in the development of new generations of muscarinic antagonists. nih.gov In comparative studies, the binding affinities, dissociation kinetics, and duration of action of novel compounds like tiotropium (B1237716) and glycopyrrolate (B1671915) are often measured against those of ipratropium. nps.org.aunih.gov For example, in vitro studies have shown that tiotropium has a much longer receptor binding half-life at M3 receptors compared to ipratropium, which helps to explain its longer duration of clinical action. nps.org.au
Radioligand for In Vivo Imaging: The development of radiolabeled versions of ipratropium has opened new avenues for research. For example, [¹¹C]ipratropium has been synthesized for use as a positron emission tomography (PET) ligand. nih.gov PET studies using radiolabeled muscarinic antagonists in non-human primates have been instrumental in visualizing and quantifying muscarinic receptor occupancy in the lungs in vivo. researchgate.net This research helps to understand the relationship between drug concentration, receptor binding, and physiological response, and to compare the efficiency of different routes of administration (e.g., inhaled versus intravenous). researchgate.net
| Research Area | Application of this compound | Key Findings | Source |
| Nasal Physiology | Antagonist in methacholine challenge tests | Blocks nasal hypersecretion, confirming cholinergic mediation. | nih.govnih.gov |
| Mucociliary Clearance | Investigating mucus transport in airway explants | Reverses acetylcholine-induced cessation of mucus bundle movement. | ersnet.org |
| Drug Discovery | Comparator for new muscarinic antagonists (e.g., tiotropium, glycopyrrolate) | Provided a benchmark for binding affinity and dissociation kinetics. | nps.org.aunih.gov |
| In Vivo Imaging | Radiolabeled with ¹¹C for PET studies | Enabled quantitative imaging of muscarinic receptor occupancy in the lungs. | nih.govresearchgate.net |
This table highlights the use of this compound as a research probe in various biomedical fields.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H30BrNO3 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
[(5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate bromide |
InChI |
InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17?,18?,19?,21?;/m0./s1 |
InChI Key |
LHLMOSXCXGLMMN-OJZQKMKLSA-M |
Isomeric SMILES |
CC(C)[N+]1([C@H]2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
Origin of Product |
United States |
Structural and Conformational Analysis of Ipratropium Bromide
Molecular Architecture and the Quaternary Ammonium (B1175870) Moiety
Ipratropium (B1672105) bromide is chemically described as (8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate bromide monohydrate. cambridge.org It is a derivative of atropine (B194438), a naturally occurring tropane (B1204802) alkaloid. wikipedia.orgnih.gov The core of the molecule is a tropane skeleton, which is a bicyclic amine. inhn.orgnumberanalytics.com
A defining feature of ipratropium's structure is the quaternary ammonium group. This is formed by the addition of an isopropyl group to the nitrogen atom of the tropane ring, which already bears a methyl group. wikipedia.orghebmu.edu.cn This permanent positive charge on the nitrogen atom makes ipratropium bromide a quaternary ammonium salt. drugs.comfda.gov This feature is significant as it results in the molecule being ionized in aqueous solutions and renders it relatively insoluble in non-polar media. drugs.com The presence of the quaternary ammonium cation and the bromide anion dominates the intermolecular interactions, primarily through electrostatic attractions. imsa.edu
Investigations of the Tropane Ring System and Ester Linkage
The tropane ring system in ipratropium is a bicyclic structure, which can be visualized as a piperidine (B6355638) and a pyrrolidine (B122466) ring sharing a nitrogen atom and two carbon atoms. nih.govinhn.org The piperidine ring within this system typically adopts a chair-like conformation. hebmu.edu.cn The nitrogen atom in the tropane system can undergo inversion of its configuration, allowing for equilibration between equatorial and axial positions of the N-methyl group. hebmu.edu.cn
An essential component of the ipratropium molecule is the ester linkage. gpatindia.com This ester is formed between the hydroxyl group at the 3-position of the tropane ring and the carboxylic acid group of tropic acid. inhn.orggpatindia.com This ester bond is susceptible to hydrolysis, particularly in alkaline conditions, which would break the molecule into a tropine (B42219) derivative and tropic acid. hres.camdpi.com The stability of this linkage is crucial for the molecule's integrity.
Chirality and Stereochemical Considerations in Ipratropium Structure
This compound possesses chiral centers, which are carbon atoms bonded to four different groups, leading to the possibility of stereoisomers. utexas.edu The tropane ring itself has stereocenters, and the tropic acid moiety also contains a chiral carbon at the C2 position, bonded to a hydroxyl group, a phenyl group, a carboxyl group, and a hydrogen atom. nih.govutexas.edu
This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers. guidetoimmunopharmacology.orgguidetopharmacology.org Enantiomers are non-superimposable mirror images of each other and can have different biological activities. nih.gov The specific stereochemistry of ipratropium is designated as (endo, syn)-, (±)-. drugs.comfda.gov The IUPAC name specifies the stereochemistry at the tropane ring as (1R,5S) for one enantiomer. nih.gov
Computational Chemistry Approaches to Structural Elucidation
Computational methods have become invaluable in understanding the detailed structural and energetic properties of molecules like this compound.
Quantum Chemical Calculations
Quantum chemical calculations have been employed to investigate the structure and vibrational spectra of this compound. nih.gov These calculations can optimize the molecular geometry and predict various properties. als-journal.com For instance, studies have used quantum mechanical calculations to explore different conformations of this compound, such as those with and without intramolecular hydrogen bonding. nih.govresearchgate.net The results from these calculations can be compared with experimental data to provide a more complete understanding of the molecule's behavior. nih.gov
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a specific quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org DFT studies have been instrumental in refining the crystal structure of this compound monohydrate. cambridge.orgresearchgate.net By performing geometry optimization, DFT calculations can determine the lowest energy conformation of the molecule. cambridge.org For example, a DFT calculation (B3LYP/6-31G*/water) indicated that the conformation of the ipratropium cation observed in the solid state is only slightly higher in energy (1.2 kcal mol⁻¹) than the local minimum, suggesting it exists in a low-energy conformation. cambridge.org DFT is also used to analyze molecular properties, reaction pathways, and interactions, making it a powerful tool in pharmaceutical research. nih.gov
Data Tables
Table 1: Crystallographic Data for this compound Monohydrate
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c (#14) |
| a (Å) | 8.21420(7) |
| b (Å) | 10.54617(13) |
| c (Å) | 24.0761(39) |
| β (°) | 99.9063(7) |
| Volume (ų) | 2054.574(22) |
| Z | 4 |
Source: cambridge.orgresearchgate.net
Table 2: Computed Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₃₀BrNO₃ |
| Molecular Weight | 412.36 g/mol |
| Topological Polar Surface Area (TPSA) | 46.53 Ų |
| H-Bond Acceptors | 3 |
| H-Bond Donors | 1 |
| Rotatable Bonds | 5 |
Source: nih.govchemscene.com
Vibrational Spectroscopy Interpretations (Infrared, Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of this compound. These methods probe the different vibrational modes of the molecule's functional groups. Computational studies, often employing density functional theory (DFT), are used to calculate the theoretical vibrational spectra for proposed molecular geometries. nih.gov By comparing these calculated spectra with experimental data, a precise assignment of the observed vibrational bands can be achieved. nih.govaun.edu.eg
The analysis of this compound's spectra is complex due to its large number of vibrational modes and the potential for different conformations to coexist in a sample. nih.govresearchgate.net Key spectral regions include the O-H and C-H stretching regions, the carbonyl (C=O) stretching region, and the fingerprint region, which contains a multitude of vibrations involving the ester group, the phenyl ring, and the bicyclic tropane skeleton.
Quantum mechanical calculations have been instrumental in understanding the vibrational spectra of this compound. nih.govresearchgate.net The principal peaks observed in the infrared spectrum have been assigned to specific molecular vibrations. researchgate.net For instance, bands in the high-frequency region (around 3400-3500 cm⁻¹) are attributed to O-H stretching, while those in the 2800-3000 cm⁻¹ range correspond to C-H stretching vibrations. researchgate.net The strong absorption around 1700 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch. Both FT-IR and Raman spectroscopy are considered valuable tools for the solid-state structural analysis of this compound. grafiati.comgrafiati.com
Below is a table summarizing key experimental vibrational bands and their assignments for this compound, based on spectroscopic and computational studies.
| Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Assignment |
| 3490, 3410, 3360 | Not Reported | O-H Stretching |
| 2960, 2860 | Not Reported | C-H Stretching |
| 1696 | Not Reported | C=O Stretching (Ester) |
| 1625 | Not Reported | Phenyl Ring Vibration |
| 1480, 1440 | Not Reported | C-H Bending |
| 1238, 1218 | Not Reported | C-O Stretching (Ester) |
| 995, 960 | Not Reported | Skeletal Vibrations |
| 730, 690 | Not Reported | Phenyl Ring Out-of-Plane Bending |
Data sourced from reference researchgate.net. Note: A complete Raman spectrum with assignments was not available in the searched literature.
Conformational Analysis, including Intramolecular Hydrogen Bonding
The conformational landscape of the ipratropium cation is a key determinant of its properties. Analysis based on quantum chemical calculations suggests that this compound can exist as a mixture of at least two stable conformations. nih.govresearchgate.net These conformers are distinguished by the presence or absence of an intramolecular hydrogen bond between the hydroxyl group (-OH) and the ester carbonyl group (C=O). nih.gov The energy difference between these conformers is small, indicating that a mixture is likely to be present in samples. researchgate.net
The conformation in the solid state has been definitively determined through single-crystal X-ray diffraction of the monohydrate form. cambridge.orgresearchgate.netimsa.edu In the crystal structure, the ipratropium cation adopts a specific conformation that is influenced by intermolecular interactions within the crystal lattice. cambridge.org This solid-state conformation is considered a low-energy molecular conformation, though computational analysis indicates it is slightly higher in energy (by 1.2 kcal/mol) than the global minimum-energy conformation calculated in a simulated water environment. cambridge.org
A significant difference between the solid-state and calculated minimum-energy conformations lies in the torsion angle O20–C19–C12–C5, which is 109.5° in the crystal structure compared to -83.7° in the calculated minimum. cambridge.org This discrepancy highlights the role of intermolecular forces, particularly hydrogen bonding, in dictating the final conformation in the solid phase. cambridge.org
Hydrogen bonding plays a crucial role in the crystal structure of this compound monohydrate. cambridge.orgimsa.edu Instead of a dominant intramolecular hydrogen bond, an extensive network of intermolecular hydrogen bonds is observed. researchgate.netimsa.edu The hydroxyl group of the ipratropium cation acts as a hydrogen bond donor to the bromide anion. researchgate.netimsa.edu Furthermore, the water molecule is extensively involved, acting as a donor in two hydrogen bonds to the bromide ion and as an acceptor in two C–H⋯O hydrogen bonds from methyl groups on the cation. researchgate.netimsa.edu Several weaker C–H⋯Br interactions are also present, linking the cations and anions into a stable three-dimensional framework. researchgate.netimsa.edu
| Feature | Description | Source(s) |
| Solution/Gas Phase Conformers | Exists as a likely mixture of two main conformations: one with and one without an intramolecular hydrogen bond between the hydroxyl and carbonyl groups. | researchgate.net, nih.gov |
| Solid-State Conformation | The conformation in the crystal is a low-energy form, but not the calculated global minimum. | cambridge.org |
| Key Torsion Angle (O20–C19–C12–C5) | 109.5° in the solid state; -83.7° in the calculated minimum-energy conformation. | cambridge.org |
| Intramolecular Hydrogen Bonding | Not the dominant interaction in the solid-state crystal structure. | cambridge.org, researchgate.net |
| Intermolecular Hydrogen Bonding | Extensive network present in the monohydrate crystal. The cation's hydroxyl group donates a hydrogen bond to the bromide ion. Water molecules form hydrogen bonds with the bromide ion and the cation. | cambridge.org, researchgate.net, imsa.edu |
Chemical Synthesis and Derivatization Methodologies
Classical Synthetic Routes to Ipratropium (B1672105) Bromide
The foundational methods for synthesizing ipratropium bromide are intrinsically linked to the synthesis of its precursor, atropine (B194438). These classical routes can be categorized into partial and total synthesis strategies.
The most direct classical method for producing this compound involves the quaternization of atropine. researchgate.netwikipedia.org Atropine itself is an ester formed from tropine (B42219) and tropic acid. gpatindia.com The synthesis begins with the esterification of tropine with tropic acid, often in the presence of an acid catalyst like hydrogen chloride, to yield atropine. researchgate.net
Subsequently, the tertiary amine of the atropine molecule is quaternized by reacting it with an isopropylating agent, typically isopropyl bromide. researchgate.netwikipedia.org This reaction introduces an isopropyl group to the nitrogen atom of the tropane (B1204802) ring, forming the quaternary ammonium (B1175870) salt, this compound. researchgate.net
A variation of this approach involves the N-demethylation of atropine to produce noratropine. This intermediate is then alkylated with isopropyl bromide to yield N-isopropyl-noratropine, which is subsequently quaternized with methyl bromide to form this compound. rsc.org
Table 1: Key Reactions in the Partial Synthesis of this compound
| Step | Reactants | Product | Type of Reaction |
|---|---|---|---|
| 1 | Tropine, Tropic Acid | Atropine | Esterification |
Total synthesis of this compound involves the initial synthesis of its core components, tropine and tropic acid, from basic starting materials. researchgate.net One of the earliest total syntheses of tropine was developed by Willstätter, starting from cycloheptanone. researchgate.net A more common approach is the Robinson-Schöpf synthesis, which involves a one-pot reaction of succinaldehyde, methylamine, and acetonedicarboxylic acid to produce tropinone (B130398). The tropinone is then reduced to tropine.
Tropic acid can also be synthesized through various methods. One such method involves the reaction of benzylmagnesium chloride with carbon dioxide, followed by treatment with formaldehyde. researchgate.net
Once tropine and tropic acid are synthesized, they are subjected to esterification to form atropine, as described in the partial synthesis route. researchgate.net The final step remains the quaternization of atropine with isopropyl bromide to yield this compound. researchgate.net
Partial Synthesis from Atropine Precursors
Modern and Industrially Scalable Synthesis Technologies
As the demand for this compound has grown, synthetic methodologies have been optimized for large-scale industrial production, focusing on improved yields, safety, and environmental sustainability.
The quaternization step is a critical focus for industrial optimization. Traditional methods often require heating, which can lead to the volatilization of toxic reagents like methyl bromide if used as the quaternizing agent. google.compatsnap.com Modern approaches aim to carry out the reaction under milder conditions and improve the recovery of excess reagents.
One patented method describes taking tropine-N-isopropyl nortropine (B26686) ester as a raw material and using chloroform (B151607) as a solvent with an excess of methyl bromide. google.com The temperature is gradually raised, which is reported to improve the production yield and allow for the recovery of the volatile methyl bromide, thus reducing environmental impact. google.com Another approach involves dissolving the intermediate in a nonpolar organic solvent before adding methyl bromide. google.com
The choice of solvent and reaction conditions is crucial. For instance, the low solubility of isopropyl atropine in toluene (B28343) necessitates heating, which is problematic due to the low boiling point of methyl bromide. google.compatsnap.com Optimized processes seek to overcome these limitations for safer and more efficient industrial production. google.com
Table 2: Comparison of Quaternization Methods
| Method | Key Features | Advantages |
|---|---|---|
| Traditional | Heating in solvents like toluene. google.compatsnap.com | Established procedure. |
The entire life cycle of inhaler products, including the synthesis of the active pharmaceutical ingredient (API), contributes to their environmental footprint. manchester.ac.ukcshp.ca The use of organic solvents is a major contributor to the environmental impact of API synthesis. manchester.ac.uk Therefore, strategies to reduce or replace the use of hazardous solvents are a key area of research.
Electrochemical methods for N-demethylation of tropane alkaloids have been developed as a greener alternative to traditional chemical methods that use hazardous oxidizing agents and toxic solvents. rsc.org This electrochemical approach can be performed at room temperature in a mixture of ethanol (B145695) or methanol (B129727) and water, avoiding the need for harsh reagents and simplifying purification. rsc.org
Optimization of the Quaternization Reaction
Synthesis of Labeled this compound Analogs for Mechanistic Research
To study the mechanism of action, pharmacokinetics, and deposition of inhaled drugs, this compound analogs are synthesized with isotopic labels. researchgate.netresearchgate.net These labeled compounds are crucial tools in research.
The synthesis of labeled this compound typically involves incorporating a radioactive or stable isotope into either the tropine or tropic acid precursor, or both. researchgate.net For example, labeled tropic acid can be synthesized and then esterified with tropine to produce labeled atropine. researchgate.net This labeled atropine is then quaternized with isopropyl bromide to yield the final labeled this compound. researchgate.net
For positron emission tomography (PET) studies, carbon-11 (B1219553) ([¹¹C]) is often the radiolabel of choice. researchgate.net Tertiary amine precursors of ipratropium can be synthesized and then radiolabeled with [¹¹C]methyl iodide via N-alkylation. researchgate.net This allows for the production of [¹¹C]ipratropium with high radiochemical purity, suitable for use in PET imaging to study inhaled drug deposition. researchgate.net
Investigation of Synthetic Impurities and By-product Formation during Synthesis
The quality control of this compound, both as an active pharmaceutical ingredient (API) and in finished pharmaceutical products, necessitates a thorough understanding and monitoring of impurities that can arise during its synthesis. benthamdirect.com These process-related impurities and potential by-products can originate from starting materials, intermediates, side reactions, or subsequent degradation.
The primary synthesis of this compound involves the quaternization of atropine with an isopropylating agent, typically isopropyl bromide. researchgate.netgpatindia.com Atropine itself is an ester formed from tropine and tropic acid. researchgate.net Impurities can therefore be traced back to these precursors or formed during the final quaternization step. For instance, in syntheses that start with the N-demethylation of atropine to form noratropine, by-products such as N-hydroxy-nortropane and N-formyl-nortropane have been identified. researchgate.net
Commonly identified impurities in the synthesis of this compound include unreacted starting materials, intermediates, and by-products from side reactions. Key related substances that are monitored include Tropic acid, N-isopropyl-nor-atropine (NINA), Apo-ipratropium (B12785063) bromide, and various stereoisomers. nih.govpillbuys.com Tropic acid is also a significant degradation product, often resulting from the hydrolysis of the ester linkage in the this compound molecule. pillbuys.comdrugbank.com Apo-ipratropium bromide is formed through an elimination reaction. nih.govpillbuys.com
The rigorous control of these impurities is essential for the safety and efficacy of the final drug product. Regulatory bodies like the United States Pharmacopeia (USP) specify limits for known and unknown impurities. uspnf.com
Research Findings on Impurity Profiling
Several analytical methods have been developed to separate and quantify this compound from its related compounds. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique. benthamdirect.comresearchgate.net One validated RP-HPLC method effectively separates this compound from seven related substances using a C8 column and a gradient mobile phase. benthamdirect.com Another established method uses a reversed-phase HPLC approach with an acetonitrile (B52724) and potassium phosphate (B84403) buffer mobile phase to resolve the active ingredient from its degradants and process-related impurities like tropic acid, NINA, and apo-ipratropium bromide. nih.govpillbuys.com These stability-indicating methods are crucial for analyzing raw materials and stability samples. nih.govsierrajournals.com
The table below summarizes common impurities identified during the synthesis and analysis of this compound.
Table 1: Common Synthetic and Degradation-Related Impurities of this compound
| Impurity Name | Alternative Name(s) | CAS Number | Notes |
|---|---|---|---|
| Ipratropium EP Impurity A | This compound Related Compound A; N-Isopropylnortropine Methobromide | 58005-18-8 | A process-related impurity. synthinkchemicals.comsynzeal.com |
| Ipratropium EP Impurity B | 8-anti-Ipratropium Bromide; this compound Related Compound B | N/A | A diastereomer of this compound. synthinkchemicals.com |
| Ipratropium EP Impurity C | Tropic Acid | 552-63-6 | A key starting material and a major degradation product. nih.govsynthinkchemicals.com |
| Ipratropium EP Impurity D | Atropic Acid | 492-38-6 | A related substance. synthinkchemicals.com |
| Ipratropium EP Impurity E | N-Isopropyl Noratropine; Desmethyl ipratropium | 22235-81-0 | An intermediate and process-related impurity. synthinkchemicals.comsimsonpharma.com |
A study detailing an HPLC method for the simultaneous analysis of this compound and its related substances provided the following parameters, demonstrating a robust system for quality control.
Table 2: Example of HPLC Method Parameters for Impurity Analysis
| Parameter | Specification |
|---|---|
| Column | Waters HPLC ZORBAX Eclipse XDB-C8 (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Methanol, Acetonitrile, Trifluoroacetic acid (TFA) (500:500:0.3 v/v/v) |
| Mobile Phase B | 0.3% TFA in water (v/v) |
| Gradient Elution | Linear gradient from 10% A to 35% A over 32 min |
| Flow Rate | 1.2 mL/min |
| UV Detection Wavelength | 220 nm |
| Column Temperature | 30 °C |
Data sourced from a study on the simultaneous analysis of this compound and its related substances. benthamdirect.com
This method was proven to be robust, linear, repeatable, and sensitive for the determination of seven process-related substances, highlighting its value for quality control in the manufacturing process of this compound. benthamdirect.comresearchgate.net
Mechanistic Insights into Biological Action
Muscarinic Receptor Antagonism at Subtype Level (M1, M2, M3)
Ipratropium (B1672105) bromide is a non-selective muscarinic receptor antagonist, meaning it does not exhibit significant preference for any of the five muscarinic receptor subtypes (M1-M5). wikipedia.orgnih.goversnet.org Its primary clinical relevance in respiratory medicine stems from its antagonism of the M1, M2, and M3 subtypes, which are prominently involved in airway physiology. ersnet.orgmedscape.com The M1 receptors are found in peribronchial ganglia, M3 receptors are located on bronchial smooth muscle and submucosal glands, and M2 receptors act as autoreceptors on parasympathetic neurons, inhibiting further acetylcholine (B1216132) release. ersnet.orgbiorxiv.org By blocking M1 and M3 receptors, ipratropium prevents acetylcholine-induced bronchoconstriction and mucus secretion. biorxiv.orgdrugbank.com However, its concurrent blockade of inhibitory M2 autoreceptors can potentially counteract its primary effect by increasing acetylcholine release, a characteristic that distinguishes it from more selective or kinetically selective antagonists. nih.govmedscape.com
Ipratropium demonstrates high affinity for muscarinic receptors, although it is generally considered less potent than newer agents like tiotropium (B1237716). ed.ac.ukresearchgate.net Studies have quantified its binding affinity, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). Ipratropium binds to M1, M2, and M3 receptors with similar high affinity, confirming its non-selective profile. medchemexpress.commedchemexpress.comnih.gov
Competition binding studies have shown that ipratropium binds to human airway smooth muscle muscarinic receptors with affinities in the nanomolar range, with Ki values reported between 0.5 and 3.6 nM. nih.gov
| Receptor Subtype | Affinity Measurement (IC50) | Source |
|---|---|---|
| M1 | 2.9 nM | medchemexpress.commedchemexpress.com |
| M2 | 2.0 nM | medchemexpress.commedchemexpress.com |
| M3 | 1.7 nM | medchemexpress.commedchemexpress.com |
The duration of action of a muscarinic antagonist is determined by its receptor binding kinetics, specifically its dissociation rate. ersnet.org Ipratropium is characterized as a short-acting antagonist due to its relatively rapid dissociation from muscarinic receptors compared to long-acting agents. nih.gov For example, the half-life of the ipratropium-muscarinic receptor complex in human lung tissue is approximately 11 minutes, significantly shorter than that of tiotropium (212 minutes). ed.ac.uk This rapid off-rate from all receptor subtypes, including M3, underlies its shorter duration of clinical effect. nih.govresearchgate.net
Computational modeling and structural studies have provided insights into the physical interaction between ipratropium and muscarinic receptors. Models of ipratropium bromide docked into the active site of human M1 (PDB ID: 5CXV) and M2 (PDB ID: 3UON) muscarinic acetylcholine receptors illustrate its binding conformation. researchgate.netemerginginvestigators.org These models show the ligand situated within the receptor's active site, forming key interactions with surrounding amino acid side chains. researchgate.net The binding conformation of ipratropium is similar to that of other anticholinergic drugs like glycopyrrolate (B1671915) and tiotropium, suggesting a comparable inhibitory mechanism at the structural level. researchgate.netemerginginvestigators.org
Receptor Binding Kinetics and Affinity Studies
Modulation of Intracellular Signaling Pathways
By blocking the interaction of acetylcholine with muscarinic receptors, ipratropium interferes with the downstream intracellular signaling pathways that are normally activated by this neurotransmitter.
The antagonism of muscarinic receptors, particularly the M3 subtype on bronchial smooth muscle, directly impacts the cyclic guanosine (B1672433) monophosphate (cGMP) pathway. Acetylcholine binding to these G-protein coupled receptors typically activates phospholipase C, leading to subsequent signaling events. A key consequence of ipratropium's blockade is the inhibition of guanylate cyclase, which in turn decreases the formation of cGMP. wikipedia.orgpdr.net This reduction in intracellular cGMP concentration is a crucial step in the mechanism leading to smooth muscle relaxation. wikipedia.orgbiorxiv.org The cGMP/cGMP-dependent protein kinase (cGKI) pathway is known to regulate a multitude of cellular functions, and its inhibition by ipratropium is central to its bronchodilatory effect. nih.govnih.gov
Intracellular calcium (Ca²⁺) concentration is a critical determinant of smooth muscle contraction. Anticholinergic agents like ipratropium prevent the increase in intracellular Ca²⁺ that is caused by the interaction of acetylcholine with muscarinic receptors on bronchial smooth muscle. fda.gove-lactancia.orggenixpharma.com This effect is a direct consequence of receptor blockade and is also linked to the modulation of the cGMP pathway. wikipedia.orgpdr.net The actions of cGMP on intracellular calcium stores and channels contribute to the decreased contractility of smooth muscle. pdr.net By preventing the acetylcholine-triggered rise in cytosolic calcium, ipratropium inhibits the calcium-dependent processes that lead to muscle contraction, thereby promoting bronchodilation. biorxiv.orgmdpi.com
The Protein Kinase B (PKB/Akt) signaling pathway is a major regulator of diverse cellular processes, including cell proliferation, survival, and metabolism, and is activated downstream of phosphoinositide 3-kinase (PI3K). nih.govnih.govmdpi.com This pathway is initiated by various stimuli, including growth factors and hormones, which lead to the phosphorylation and activation of Akt. nih.gov While the Akt pathway is a critical regulator of cell mass and function and is implicated in the pathophysiology of chronic inflammatory diseases, a direct, primary mechanistic link between this compound's antagonist action and the modulation of Akt-dependent phosphorylation is not well-established in the researched literature. Some studies have investigated the combined effects of ipratropium and other drugs on pathways that include Akt, but this does not define it as a primary mechanism for ipratropium itself. researcher.life The principal, well-documented mechanism of ipratropium remains its direct antagonism of muscarinic receptors and the subsequent effects on the cGMP and calcium signaling pathways.
Exploration of Other Downstream Signaling Cascades
While the principal action of this compound is the blockade of Gq-protein coupled muscarinic receptors, its influence extends to other significant intracellular signaling cascades. The binding of acetylcholine to muscarinic receptors typically initiates a cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). oatext.comphysiology.org These molecules are crucial for triggering the release of intracellular calcium and activating Protein Kinase C (PKC), respectively. oatext.comcellsignal.com By preventing the initial receptor activation, this compound effectively inhibits these downstream events.
Research has identified several pathways that are consequently affected. For instance, muscarinic receptor stimulation can inhibit glycogen (B147801) synthase kinase (GSK)-3, which in its active state, represses the proliferation of airway smooth muscle. ersnet.org This suggests that ipratropium, by blocking this stimulation, could indirectly influence pathways related to airway remodeling. ersnet.org
Furthermore, the Rho/Rho-kinase signaling pathway, a critical regulator of cellular contraction, motility, and gene expression, is implicated. semanticscholar.orgnih.gov The Rho-kinase pathway contributes to smooth muscle contraction and can be activated downstream of muscarinic receptors. nih.govresearchgate.net By blocking the primary muscarinic signal, this compound can prevent the activation of this pathway, contributing to its muscle-relaxant effects. researchgate.net Studies have also pointed to the involvement of the CD38/cyclic ADP ribose (cADPR) pathway in muscarinic receptor-mediated changes in lung mechanics, a cascade that is also interrupted by muscarinic antagonism. nih.gov
Effects on Cellular Processes Beyond Direct Receptor Blockade
This compound exerts significant regulatory effects on airway secretions by acting at the cellular level. The parasympathetic nervous system, through acetylcholine, provides a primary stimulus for mucus secretion from submucosal glands and potentially from goblet cells in the airway epithelium. ersnet.orgersnet.org This process is mediated mainly through M3 muscarinic receptors located on these secretory cells. ersnet.org
This compound, as a muscarinic antagonist, directly blocks these receptors, thereby inhibiting acetylcholine-stimulated glandular secretion and reducing the volume of airway mucus. ersnet.orgdrugbank.compatsnap.com This action helps to decrease mucus hypersecretion, a common feature in chronic respiratory diseases. researchgate.net Unlike some older anticholinergic agents, this compound has been found to have minimal impact on mucus viscosity or the rate of mucociliary clearance, meaning it reduces the quantity of secretions without impairing the lung's natural clearance mechanisms. ersnet.orgdroracle.ai
Interestingly, studies have revealed a more complex role for cholinergic stimulation in mucus transport. While acetylcholine increases the transport of the airway surface liquid, it can simultaneously halt the movement of mucus bundles secreted from submucosal glands. nih.gov this compound was shown to reverse this acetylcholine-induced inhibition of mucus bundle transport, suggesting a mechanism that could improve the clearance of secreted mucus from the airways. nih.gov
Beyond its effects on smooth muscle and glands, this compound has demonstrated anti-inflammatory properties in various in vitro models. Research indicates that the compound can modulate the release of inflammatory mediators from key immune cells. researchgate.netbiorxiv.org
A notable study investigated the effect of this compound on human monocytic (THP-1) cells, a model for macrophages, after stimulation with lipopolysaccharide (LPS) to induce an inflammatory response. biorxiv.org The results showed that ipratropium was capable of reducing the secretion of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). biorxiv.org This suggests a direct modulatory effect on inflammatory pathways within these immune cells. biorxiv.org
Table 1: Effect of this compound on IL-6 Secretion in LPS-Stimulated THP-1 Macrophage Model
| Treatment Group | Concentration (M) | Mean IL-6 Concentration (pg/ml) ± SEM |
| Untreated Control (LPS only) | N/A | 262.85 ± 1.7 |
| This compound | 1 x 10⁻⁸ | 233.91 ± 3.62 |
| This compound | 1 x 10⁻⁷ | 236.26 ± 2.9 |
| This compound | 1 x 10⁻⁶ | 166.9 ± 3.3 |
| Data sourced from an in vitro study on THP-1 cells. biorxiv.org |
Other studies have supported an anti-inflammatory role for anticholinergics. In a rat model of acute pulmonary inflammation, this compound significantly reduced the number of neutrophils in bronchoalveolar lavage fluid. researchgate.net While some research has focused on the related compound tiotropium, the findings offer mechanistic parallels. Tiotropium has been shown to reduce neutrophil chemotaxis and suppress the production of TNF-α and IL-8, effects attributed to the blockade of muscarinic receptors on inflammatory cells. nih.govnih.gov
The primary therapeutic effect of this compound, bronchodilation, stems from its direct action on airway smooth muscle cells. drugbank.com At the molecular level, this is achieved by competitively blocking muscarinic acetylcholine receptors, particularly the M3 subtype, which are abundant on these cells. drugbank.comnih.gov
The standard pathway for smooth muscle contraction involves acetylcholine binding to M3 receptors, which are coupled to Gq proteins. physiology.org This activation stimulates the enzyme phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate into IP₃ and DAG. oatext.com IP₃ binds to receptors on the sarcoplasmic reticulum, triggering a rapid release of stored calcium ions (Ca²⁺) into the cytoplasm. nih.govnih.gov The resulting increase in intracellular Ca²⁺ concentration is a key event leading to muscle contraction. scienceopen.comfrontiersin.org
This compound interrupts this cascade at its inception. fda.gov By blocking the M3 receptor, it prevents acetylcholine from initiating the signal. patsnap.comfda.gov.ph Consequently, the production of IP₃ is inhibited, Ca²⁺ is not released from intracellular stores, and the cell's contractile machinery is not activated. scienceopen.com This leads to the relaxation of the airway smooth muscle and a widening of the airways. drugbank.comwikipedia.org The mechanism also involves preventing the inhibition of adenylyl cyclase and the reduction of cyclic guanosine monophosphate (cGMP), a mediator that facilitates bronchoconstriction. fda.gov.phnih.govconsensus.app
Ipratropium is a non-selective antagonist, meaning it also blocks M2 receptors. nih.govnih.gov Presynaptic M2 receptors function as autoreceptors that inhibit further acetylcholine release, so their blockade could potentially counteract the bronchodilatory effect. nih.govnih.gov However, the predominant clinical effect of ipratropium is bronchodilation, indicating that its antagonist activity at the post-synaptic M3 receptors on smooth muscle is the functionally dominant mechanism. nih.gov
Pharmacokinetic Principles and Preclinical Characterization
Absorption Mechanisms and Biological Barriers
Penetration Across the Blood-Brain Barrier in Preclinical Models
Preclinical studies in animal models, including rats and dogs, have consistently demonstrated that ipratropium (B1672105) does not readily penetrate the blood-brain barrier. fda.gov.phpom.go.idfda.govboehringerone.com Autoradiographic studies in rats specifically show that the compound does not cross this critical barrier. boehringer-ingelheim.comfda.govnih.gov This is a direct consequence of its quaternary amine structure, which makes it a lipid-insoluble cation. researchgate.netfda.govboehringer-ingelheim.com The inability to cross into the central nervous system (CNS) is a key characteristic that reduces the potential for centrally-mediated anticholinergic side effects. fda.govboehringer-ingelheim.comnih.gov
Distribution Profiles in Preclinical Models
Tissue Distribution Studies (e.g., Rat and Dog Models)
Following intravenous administration in preclinical models, ipratropium is extensively and rapidly distributed into the tissues. researchgate.net In rats, whole-body autoradiography revealed a broad and rapid tissue distribution of radio-labelled ipratropium. researchgate.net After intravenous administration in rats, the highest concentrations of the drug are found in the stomach, intestines, liver, and kidneys, with minimal distribution to the brain, lungs, and muscle. medcentral.com Both rat and dog models show a high volume of distribution, indicating extensive tissue uptake. researchgate.net For instance, the apparent volume of distribution at steady-state (Vdss) in rats and dogs is approximately 176 L (or ~2.4 L/kg). pom.go.idboehringerone.com
Plasma Protein Binding Characteristics
Ipratropium bromide exhibits minimal binding to plasma proteins. fda.gov.phpom.go.id In vitro studies have shown that it is 0% to 9% bound to plasma albumin and α1-acid glycoprotein. boehringer-ingelheim.comfda.govboehringer-ingelheim.comnih.govnih.gov Other reports state the binding is less than 20%. fda.gov.phpom.go.idtevauk.com This low level of protein binding is consistent with the minimal levels of ipratropium that are systemically available after administration. drugbank.com
| Parameter | Finding | Source Index |
|---|---|---|
| Binding Percentage | 0% to 9% | boehringer-ingelheim.comfda.govboehringer-ingelheim.comnih.govnih.gov |
| Binding Proteins | Plasma albumin and α1-acid glycoprotein | fda.govboehringer-ingelheim.comnih.gov |
| General Binding | Less than 20% | fda.gov.phpom.go.idtevauk.com |
Metabolic Pathways and Metabolite Identification
The portion of ipratropium that is systemically absorbed undergoes partial metabolism. boehringer-ingelheim.comfda.govdrugbank.com The primary metabolic pathway is ester hydrolysis, which breaks down ipratropium into inactive metabolites. fda.govboehringer-ingelheim.comdrugbank.comnih.govmedcentral.com These main metabolites are tropic acid and tropane (B1204802). fda.govboehringer-ingelheim.comdrugbank.comnih.govnih.gov Studies in humans, rats, and dogs have identified up to eight metabolites, though most are present in very small amounts. hres.cahres.capharmascience.com One identified metabolite is N-isopropyl-methyl-nortropium bromide. researchgate.netnih.gov These metabolites have been shown to have no significant anticholinergic activity based on in vitro receptor affinity studies using rat brain tissue homogenates. researchgate.netboehringer-ingelheim.com Following intravenous administration, approximately 60% of the dose is metabolized, primarily through oxidation. boehringerone.comtevauk.comhres.ca After inhalation, about 77% of the systemically available dose is metabolized via ester hydrolysis (41%) and conjugation (36%). fda.gov.ph
| Metabolic Process | Metabolites | Activity | Source Index |
|---|---|---|---|
| Ester Hydrolysis | Tropic acid, Tropane | Inactive | fda.govboehringer-ingelheim.comdrugbank.comnih.govnih.gov |
| Oxidation/Conjugation | N-isopropyl-methyl-nortropium bromide and others | Inactive | researchgate.netfda.gov.phboehringerone.comnih.gov |
Characterization of Inactive Ester Hydrolysis Products
This compound undergoes partial metabolism following administration, primarily through enzymatic cleavage of its ester bond. fda.govnih.govndrugs.com This hydrolysis reaction is a key inactivation pathway, yielding products with negligible affinity for muscarinic receptors, rendering them pharmacologically inactive. researchgate.netmedicines.org.uk The process involves the addition of water to the ester group, which splits the parent molecule into its constituent carboxylic acid and alcohol components. nih.gov These resulting metabolites are more polar than ipratropium, which facilitates their elimination from the body. nih.gov
After inhalation, it is estimated that approximately 77% of the systemically available dose is metabolized, with ester hydrolysis accounting for 41% and conjugation for 36%. medicines.org.uk The metabolites are formed through processes of hydrolysis, dehydration, or the elimination of the hydroxy-methyl group from the tropic acid part of the molecule. medicines.org.uk
While research has detected up to eight different metabolites in preclinical studies involving rats and dogs, as well as in humans, most are found in very small quantities. researchgate.nethres.cahres.ca One specifically identified metabolite is N-isopropyl-methyl-nortropium bromide. researchgate.net The poor binding affinity of these metabolites to the target muscarinic receptors confirms their status as inactive products. medicines.org.ukhres.ca
Table 1: Known Metabolic Pathways and Products of this compound
| Metabolic Process | Products | Pharmacological Activity | References |
| Ester Hydrolysis | Tropic acid and N-isopropyl-nortropine methyl bromide derivatives | Inactive | nih.govnih.govmedicines.org.uk |
| Conjugation | Conjugated metabolites | Inactive | medicines.org.uk |
| Specific Metabolite | N-isopropyl-methyl-nortropium bromide | Inactive | researchgate.net |
Elimination Kinetics in Preclinical Species
Pharmacokinetic studies in various preclinical species have been essential for characterizing the elimination and distribution of this compound. A rapid biphasic decline in plasma concentrations is noted following intravenous administration. boehringerone.com The elimination half-life is approximately 2 hours after inhalation or intravenous administration. fda.govnih.gov
In rats and dogs, ipratropium is characterized by high clearance and extensive tissue distribution. researchgate.net Autoradiographic studies in rats confirmed a broad and rapid distribution of the compound into tissues and also showed that the quaternary amine structure prevents it from crossing the blood-brain barrier. fda.govresearchgate.net This finding was also observed in dogs. boehringerone.com
Following intravenous administration, about half of the dose is excreted unchanged in the urine. fda.govnih.gov The total clearance of ipratropium is approximately 2.3 L/min, with renal clearance accounting for 0.9 L/min. hres.caboehringerone.com The terminal elimination half-life is reported to be around 1.6 hours. hres.caboehringerone.com However, a study in rats noted a much longer terminal elimination half-life in urine (21-24 hours) compared to that in plasma (6-8 hours). researchgate.net
Table 2: Elimination Kinetic Parameters of this compound in Preclinical Species
| Species | Parameter | Value | Route of Administration | References |
| Rat | Total Clearance (Cl) | 87 - 150 mL/min/kg | Intravenous (IV) | researchgate.net |
| Rat | Volume of Distribution (Vss) | 3 - 15 L/kg | Intravenous (IV) | researchgate.net |
| Rat | Plasma Half-Life (t½) | 6 - 8 hours | Intravenous (IV) | researchgate.net |
| Rat | Urine Half-Life (t½) | 21 - 24 hours | Intravenous (IV) | researchgate.net |
| Dog | Total Clearance (Cl) | 34 - 42 mL/min/kg | Intravenous (IV) | researchgate.net |
| Dog | Volume of Distribution (Vss) | 2 - 10 L/kg | Intravenous (IV) | researchgate.net |
| General | Terminal Elimination Half-Life (t½) | ~1.6 hours | Intravenous (IV) | hres.caboehringerone.com |
| General | Total Clearance | 2.3 L/min | Intravenous (IV) | hres.caboehringerone.com |
| General | Renal Clearance | 0.9 L/min | Intravenous (IV) | hres.caboehringerone.com |
Computational Pharmacokinetic Modeling
Computational modeling, specifically physiologically based pharmacokinetic (PBPK) modeling, has been employed to simulate and predict the behavior of this compound in the body. nih.govfrontiersin.org These models integrate non-clinical data with results from clinical studies to create a comprehensive simulation of the drug's pharmacokinetics, particularly for inhaled formulations. nih.gov
A PBPK model for this compound inhalation aerosol was successfully developed and validated, showing a high correlation (r² close to 1) with observed in vivo pharmacokinetic characteristics. nih.govfrontiersin.org This model was implemented using the B²O simulator, a virtual drug development platform, to predict drug exposure and assess the bioequivalence of different aerosol products. nih.govfrontiersin.orgresearchgate.net
Advanced Analytical Methodologies and Quality Control in Research
Chromatographic Techniques for Assay and Purity Profiling
Chromatographic methods are the cornerstone of Ipratropium (B1672105) bromide analysis, offering high-resolution separation for both quantification and impurity detection.
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is extensively used for the analysis of Ipratropium bromide. ijrpc.comjetir.orgresearchgate.netscispace.comrjptonline.org These methods are valued for their accuracy, precision, and robustness. researchgate.net RP-HPLC methods typically employ a non-polar stationary phase (like C8 or C18) and a polar mobile phase, allowing for the effective separation of this compound from its related substances and degradation products. nih.govresearchgate.net
Several RP-HPLC methods have been developed for the simultaneous estimation of this compound with other drugs, such as Levosalbutamol and Albuterol Sulphate. ijrpc.comjetir.orgscispace.com For instance, one method achieved separation on a C18 column using a mobile phase of acetonitrile (B52724) and a di-potassium hydrogen phosphate (B84403) buffer. ijrpc.com Another validated method for this compound in the bulk drug utilized a C18 column with a mobile phase of acetonitrile and potassium di-hydrogen phosphate buffer, with UV detection at 254 nm. researchgate.net The retention time for this compound in this method was 3.7 minutes. researchgate.net
The development of stability-indicating HPLC methods is crucial for assessing the drug's stability under various stress conditions, such as acidic, alkaline, and oxidative environments. researchgate.net These methods can effectively separate the intact drug from any products of degradation. researchgate.net For example, one study found that this compound degraded significantly more under oxidative conditions (28.89%) compared to alkaline (26.39%) and acidic (13.42%) conditions, with no degradation observed under thermal stress. researchgate.net
Table 1: Examples of RP-HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | Inertsil ODS 3V-RP C18 (250 mm × 4.6 mm, 5 µm) ijrpc.com | Agilent Zorbax SB-Aq (250 x 4.6 mm, 5 µ) jetir.org | Kromasil ODS C18 (150 x 4.6 mm) researchgate.net |
| Mobile Phase | Acetonitrile: 0.03M Di-Potassium Hydrogen Phosphate (pH 3.2) (30:70 v/v) ijrpc.com | Acetonitrile: 0.1 % Perchloric acid (50:50, v/v) jetir.org | Acetonitrile: Potassium di-hydrogen phosphate buffer (60:40 V/V) researchgate.net |
| Flow Rate | 0.8 mL/min ijrpc.com | 0.8 mL/min jetir.org | 1.0 mL/min researchgate.net |
| Detection (UV) | 242 nm ijrpc.com | 220 nm jetir.org | 254 nm researchgate.net |
| Retention Time | 5.206 min ijrpc.com | 4.14 min jetir.org | 3.7 min researchgate.netresearchgate.net |
| Linearity Range | 2.00 - 6.00 µg/mL ijrpc.com | 12 - 18 µg/mL jetir.org | 20 - 120 µg/mL researchgate.net |
| LOD | 1.27 µg/mL ijrpc.com | Not Reported | Not Reported |
| LOQ | 3.81 µg/mL ijrpc.com | Not Reported | Not Reported |
| Recovery | 99.87% ijrpc.com | 98.8 - 100.1% jetir.org | 99.8% researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution by utilizing columns with smaller particle sizes (typically less than 2 µm). sierrajournals.comnih.gov A stability-indicating RP-UPLC method has been developed for the determination of this compound and its degradation products. sierrajournals.com
One such method employed a Waters UPLC BEH C18 column (100 × 2.1 mm, 1.7 µm) with a gradient elution at a flow rate of 0.3 mL/min and UV detection at 210 nm. researchgate.net Another RP-UPLC method for simultaneous quantification of this compound and Salbutamol (B1663637) Sulfate impurities used an Acquity BEH C18 column (100mm × 2.1mm, 1.7µm) with a flow rate of 0.3mL/min and detection at 220nm. nih.gov This method demonstrated good linearity and sensitivity, with a limit of quantification (LOQ) of ≤0.5µg/mL. nih.gov The results from UPLC studies are instrumental in establishing the stability-indicating nature of the analytical method. sierrajournals.com
Table 2: UPLC Method Parameters for this compound Analysis
| Parameter | Method Details |
|---|---|
| Column | Acquity BEH C18 (100mm × 2.1mm, 1.7µm) nih.gov |
| Mobile Phase | Gradient elution with Solvent A (2mM potassium dihydrogen phosphate with 0.025% 1-pentane sulphonic acid sodium salt, pH 3.0) and Solvent B (pH 3.0 buffer, acetonitrile, methanol (B129727) in 32:50:18, v/v/v) nih.gov |
| Flow Rate | 0.3 mL/min nih.gov |
| Detection (UV) | 220 nm nih.gov |
| Linearity (r) | ≥0.999 nih.gov |
| Recovery | 91.3 - 108.8% nih.gov |
| LOQ | ≤0.5 µg/mL nih.gov |
Capillary electrophoresis (CE) is another powerful technique for the analysis of charged species like this compound. researchgate.net It offers high efficiency and requires only small sample volumes. A capillary electrophoresis-mass spectrometry (CE-MS) method has been developed for the analysis of quaternary ammonium (B1175870) drugs, including this compound, in biological matrices like equine urine. nih.gov This method demonstrated the ability to detect this compound at a concentration of 1 ng/mL. nih.gov The use of tandem mass spectrometry (CE-MS/MS) provides confirmation of the drug's presence. nih.gov Compared to LC-MS, CE-MS can offer advantages such as reduced sample consumption and a cleaner background signal due to the electrophoretic separation of the charged analyte from neutral matrix components. nih.gov
Ultra-Performance Liquid Chromatography (UPLC)
Spectrophotometric Approaches for Quantification
Spectrophotometric methods provide a simpler and more cost-effective alternative to chromatographic techniques for the quantification of this compound, particularly in bulk drug and simple formulations.
UV spectrophotometry is based on the principle that the drug absorbs ultraviolet radiation at a specific wavelength. A simple, precise, and sensitive UV method has been developed for the estimation of this compound in its bulk drug form. humanjournals.com Methods have been validated using solvents like methanol, with the maximum absorbance (λmax) for this compound being observed at 214 nm. innovareacademics.inresearchgate.netresearchgate.net
Validation studies as per ICH guidelines have demonstrated good linearity over concentration ranges such as 20-120 µg/mL. innovareacademics.inresearchgate.net For example, one method using methanol as a solvent showed a linearity range of 20-120 µg/mL with a correlation coefficient (r²) of 0.995. researchgate.net Another study reported a linearity range of 2.5–12.5 µg/ml in both acidic and basic solutions. humanjournals.com These methods are generally found to be accurate, with recovery values typically between 99.5% and 100.2%. innovareacademics.inresearchgate.net
Table 3: UV Spectrophotometric Methods for this compound Quantification
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Solvent | Methanol innovareacademics.inresearchgate.net | 1N HCl and 1N NaOH humanjournals.com |
| λmax | 214 nm innovareacademics.inresearchgate.net | 212 nm (acidic), 214.60 nm (basic) humanjournals.com |
| Linearity Range | 20 - 120 µg/mL innovareacademics.inresearchgate.net | 2.5 - 12.5 µg/mL humanjournals.com |
| Accuracy (% Recovery) | 99.7 - 100.2% innovareacademics.in | 98.79 - 99.62% humanjournals.com |
| LOD | 6.33 µg/mL innovareacademics.in | 2.89 µg/mL humanjournals.com |
| LOQ | 19.19 µg/mL innovareacademics.in | 8.76 µg/mL humanjournals.com |
Derivative spectrophotometry is an advanced spectrophotometric technique that enhances the resolution of overlapping spectra by calculating the first or higher-order derivative of the absorbance spectrum. This method can be particularly useful for determining a drug in the presence of interfering substances.
For this compound, methods using second-derivative (D2) spectrophotometry have been reported, with measurements taken at a D2-value at 232 nm. researchgate.netscispace.comcolab.wstandfonline.com First-derivative (D1) spectrophotometry has also been employed, with determinations made between 254-268 nm. researchgate.netnih.gov A first-order derivative method was developed for the simultaneous determination of this compound and Xylometazoline hydrochloride, with measurements at 264.41 nm. inventi.in These derivative methods have been shown to be simple, accurate, and precise for the analysis of this compound in pharmaceutical dosage forms. inventi.in
Table 4: Derivative Spectrophotometry Methods for this compound
| Method Type | Measurement Wavelength/Value | Application | Reference |
|---|---|---|---|
| Second Derivative (D2) | D2-value at 232 nm | Determination in liquid for nebulization | researchgate.netcolab.wstandfonline.com |
| First Derivative (D1) | 254-268 nm | Determination in vials | researchgate.netnih.gov |
| First Order Derivative | 264.41 nm (ZCP of Xylometazoline HCl) | Simultaneous determination with Xylometazoline HCl | inventi.in |
Methods Based on Charge Transfer and Ion Association Complex Formation
Spectrophotometric methods offer simple and sensitive alternatives for the determination of this compound, particularly in formulations like liquids for nebulization. researchgate.netresearchgate.net These techniques are often based on the formation of colored complexes that can be quantified using a spectrophotometer. researchgate.netijpsr.com
One such approach involves the formation of a charge transfer complex. researchgate.netresearchgate.net this compound, acting as an n-electron donor, interacts with iodine to create a charge transfer complex. tandfonline.com This resulting complex exhibits a maximum absorbance (λmax) at a wavelength of 278 nm, which is used for its quantification. researchgate.netresearchgate.net The method has been shown to obey Beer's law over a concentration range of 1-10 μg/ml. researchgate.net
Another widely used spectrophotometric technique is based on the formation of an ion-association complex. researchgate.netresearchgate.net In this method, the quaternary ammonium compound of this compound forms a complex with an acidic dye. researchgate.netcolab.ws Dyes such as bromocresol green (BCG) and bromophenol blue (BPB) are commonly employed. researchgate.netijpsr.com The complex formed between this compound and bromocresol green is extractable into chloroform (B151607) and shows a maximum absorbance at 418 nm. researchgate.netresearchgate.nettandfonline.com This method is effective over a concentration range of 2-16 μg/ml. researchgate.net Similarly, a stable, yellow-colored ion-pair complex is formed with bromophenol blue in chloroform, with a λmax of 416 nm. ijpsr.com The optimization of reaction conditions, such as pH and reagent concentration, is crucial for achieving consistent and accurate results. researchgate.netijpsr.comtandfonline.com For the ipratropium-BCG complex, a pH range of 3.5-4.0 was found to be optimal. tandfonline.com
| Method Type | Reagent | λmax (nm) | Linear Range (μg/ml) | Mean Recovery (%) | Reference |
|---|---|---|---|---|---|
| Charge Transfer Complex | Iodine | 278 | 1-10 | 99.67 ± 0.79 | researchgate.net |
| Ion Association Complex | Bromocresol Green (BCG) | 418 | 2-16 | 99.26 ± 1.06 | researchgate.net |
| Ion Association Complex | Bromophenol Blue (BPB) | 416 | Not Specified | Not Specified | ijpsr.com |
Mass Spectrometry (MS) Applications
Mass spectrometry, particularly when coupled with liquid chromatography (LC), has become an indispensable tool for the analysis of this compound. researchgate.net This hyphenated technique, LC-MS, provides high sensitivity and selectivity, making it suitable for quantifying the drug at very low concentrations and for structurally characterizing its related substances. researchgate.netfnch.fr
LC/ESI-MS(n) for Impurity Characterization and Quantification
Liquid chromatography combined with electrospray ionization tandem mass spectrometry (LC/ESI-MS(n)) is a powerful technique for the quantitative analysis of ipratropium and the characterization of its impurities. researchgate.netresearchgate.net A quantitative method using LC/ESI-MS(n) with a quadrupole linear ion trap mass analyzer has been developed for analyzing the ipratropium cation in biological matrices like horse plasma and urine. researchgate.net The combination of efficient solid-phase extraction and the sensitivity of MS(n) detection allows for the quantification of ipratropium at picogram-per-milliliter levels. researchgate.net
This methodology is also critical for impurity profiling in pharmaceutical formulations. researchgate.net It enables the separation, identification, and quantification of process-related impurities and degradation products. researchgate.netsierrajournals.com For instance, an unknown impurity observed during stability studies was successfully characterized using LC-MS/MSn. researchgate.netsierrajournals.com The fragmentation patterns obtained from MS/MS analysis provide crucial structural information, helping to identify changes in the molecule, such as modifications at the 8-azoniabicyclo atom. researchgate.netsierrajournals.com
Accurate Mass Measurements in Structural Confirmation
Accurate mass measurements are a key component of structural elucidation, confirming the elemental composition of the parent molecule and its fragments. sierrajournals.com In the analysis of this compound and its impurities, proposed structures characterized by MS/MSn analysis are further confirmed using accurate mass measurements. researchgate.netsierrajournals.com For example, the positive ESI-MS spectrum of an unknown impurity showed a peak at an m/z of 111.4 [M+H]+, which was significantly less than that of this compound (m/z 412). researchgate.netsierrajournals.com By comparing the MS/MS fragmentation of the impurity with that of the parent drug, common fragment ions can be identified, providing evidence for which parts of the structure remain intact. researchgate.netsierrajournals.com This precise data is vital for confirming the identity of unknown degradants and impurities that may arise during manufacturing or storage. sierrajournals.com
Radioreceptor Assays for Ligand Binding Quantification
Radioreceptor assays (RRA) provide a highly sensitive method for quantifying this compound in biological fluids like plasma. tandfonline.comnih.govecronicon.net This technique is based on the principle of competitive binding, where the drug in a sample competes with a radiolabeled ligand for binding to specific receptors. researchgate.netresearchgate.net
For this compound, the assay utilizes its antagonist activity at muscarinic acetylcholine (B1216132) receptors. ecronicon.net A developed RRA uses [3H]N-methylscopolamine chloride as the radioligand, which competes with ipratropium for binding to muscarinic receptors sourced from preparations of rat cerebral cortex or lyophilized calf brains. researchgate.netresearchgate.netnih.gov The assay has been optimized for incubation conditions and sample extraction, often involving ion-pair formation. researchgate.netresearchgate.net
The method demonstrates high specificity and validity, with a checked range between 20 pg/ml and 1000 pg/ml. nih.gov A significant advantage is the minimal interference from ipratropium's metabolites, which show very low cross-reactivity (5.2%, 1.5%, and 0.004% for three known metabolites). researchgate.netnih.gov This ensures that the assay primarily quantifies the parent compound. nih.gov
Stability-Indicating Analytical Method Development
The development of stability-indicating analytical methods is a critical requirement mandated by regulatory bodies like the International Conference on Harmonization (ICH) to ensure drug product safety and efficacy. sierrajournals.com A stability-indicating method is a validated quantitative analytical procedure that can accurately detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. nih.gov It must also be able to separate the API from its potential degradation products, process impurities, and excipients. colab.wsnih.gov For this compound, various reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed and validated for this purpose. sierrajournals.comresearchgate.netindiandrugsonline.org
Forced Degradation Studies and Degradation Product Characterization
Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method. sierrajournals.com It involves subjecting the drug substance or drug product to harsh conditions—such as acid and base hydrolysis, oxidation, heat, and photolysis—to accelerate its degradation. sierrajournals.comresearchgate.netnih.gov The data from these studies help identify degradation pathways and potential degradants, which is essential for method development and validation. researchgate.netsierrajournals.com
For this compound, forced degradation studies have been performed under various conditions. researchgate.netnih.gov Significant degradation has been observed under oxidative (using H₂O₂) and alkaline conditions, followed by acidic conditions. researchgate.net In one study, degradation was 28.89% in an oxidative environment, 26.39% under alkaline stress, and 13.42% under acidic stress, with no degradation seen under thermal conditions. researchgate.net The primary degradation products identified are often tropic acid and a smaller amount of apo-ipratropium (B12785063), particularly under acidic pH at elevated temperatures. pillbuys.com The developed analytical methods, such as RP-UPLC, must be able to resolve the this compound peak from all degradation products formed during these stress studies, thus proving the method's stability-indicating capability. researchgate.netsierrajournals.comnih.gov
| Stress Condition | Reagent/Parameters | Extent of Degradation | Major Degradants Identified | Reference |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1 N HCl, reflux at 60°C for 4 hours | 13.42% | Tropic acid, Apo-ipratropium | sierrajournals.comresearchgate.netpillbuys.com |
| Base Hydrolysis | Alkaline conditions | 26.39% | Not specified | researchgate.net |
| Oxidation | 3% H₂O₂ in the dark for 24 hours | 28.89% | Not specified | researchgate.netresearchgate.net |
| Thermal Degradation | Heat | No degradation observed | - | researchgate.net |
| Photolytic Degradation | Exposure to light | Degradation observed | Not specified | nih.gov |
Impurity Profiling in Research Formulations
The comprehensive analysis of impurities is a critical aspect of quality control in the research and manufacturing of this compound. Impurity profiling ensures the safety, efficacy, and stability of the final pharmaceutical product by identifying and quantifying process-related impurities and degradation products. researchgate.net Regulatory bodies like the United States Pharmacopeia (USP) provide guidelines for controlling these substances. synthinkchemicals.comuspnf.com
Research has focused on developing robust analytical methods capable of separating this compound from a range of potential impurities. These impurities can arise during synthesis or from degradation under various environmental conditions. researchgate.netresearchgate.net High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for this purpose, often in a reversed-phase mode. ingentaconnect.comnih.gov These methods are designed to be stability-indicating, meaning they can resolve the active pharmaceutical ingredient (API) from all potential degradants formed under stress conditions such as acid and alkaline hydrolysis, oxidation, and photolysis. researchgate.netnih.govindiandrugsonline.org
Forced degradation studies are instrumental in identifying likely degradation products. For instance, this compound has been shown to degrade significantly in oxidative and alkaline conditions, and to a lesser extent in acidic conditions. indiandrugsonline.orgresearchgate.net The major degradation component identified in some studies is tropic acid. pillbuys.com
Commonly identified process-related impurities and degradation products in research formulations include:
Apo-ipratropium bromide: A dehydration product. nih.govpillbuys.com
Tropic acid: A hydrolysis degradant. nih.govpillbuys.com
N-isopropyl-nor-atropine (NINA): A process-related impurity. nih.govpillbuys.com
8-s-ipratropium bromide: A stereoisomer of this compound. uspnf.comnih.govpillbuys.com
This compound Related Compound A, B, and C: As defined by pharmacopeial standards. uspnf.comgoogle.com
Advanced techniques like ion chromatography and hyphenated methods such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are also employed for the separation, identification, and structural characterization of these impurities, particularly for unknown compounds detected during stability analysis. researchgate.netgoogle.comsierrajournals.com
| Impurity Name | Alternative Name(s) | Type | Primary Analytical Method(s) |
|---|---|---|---|
| Apo-ipratropium bromide | (1R,3r,5S,8r)-8-Isopropyl-8-methyl-3-[(2-phenylacryloyl)oxy]-8-azabicyclo[3.2.1]octan-8-ium | Degradation Product | RP-HPLC nih.govpillbuys.com |
| Tropic acid | This compound Related Compound C; (2-RS)-3-hydroxy-2-phenylpropanoic acid | Degradation Product | RP-HPLC nih.govpillbuys.compharmaffiliates.com |
| N-isopropyl-nor-atropine | NINA | Process-Related Impurity | RP-HPLC nih.govpillbuys.com |
| 8-s-ipratropium bromide | (1R,3r,5S,8s)-3-[(3-Hydroxy-2-phenylpropanoyl)oxy]-8-isopropyl-8-methyl-8-azabicyclo[3.2.1]octan-8-ium bromide | Stereoisomer | RP-HPLC uspnf.comnih.govpillbuys.com |
| This compound Impurity A | Not specified | Process-Related Impurity | Ion Chromatography google.com |
Method Validation Parameters in Analytical Research
The validation of analytical methods is a mandatory process in pharmaceutical research to ensure that the chosen method is reliable, reproducible, and suitable for its intended purpose. sierrajournals.com For this compound, various analytical methods, including High-Performance Liquid Chromatography (HPLC) and UV-Spectrophotometry, have been developed and validated according to International Council for Harmonisation (ICH) guidelines. indiandrugsonline.orgsierrajournals.comalliedacademies.orgscispace.com The validation process assesses a range of parameters to confirm the method's performance. researchgate.netsierrajournals.com
Linearity demonstrates the direct proportionality between the analytical response and the concentration of this compound over a specified range. sierrajournals.com Research studies consistently report high correlation coefficients (r or r²), typically greater than 0.99, indicating a strong linear relationship. ingentaconnect.comindiandrugsonline.orgalliedacademies.org
Sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). sierrajournals.com LOD is the lowest concentration of the analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. alliedacademies.org These values are crucial for the analysis of impurities and low-concentration samples.
Accuracy refers to the closeness of the test results to the true value. scispace.com It is often evaluated through recovery studies, where a known amount of standard this compound is added to a sample and the percentage recovered is calculated. alliedacademies.org High recovery rates, typically between 98% and 102%, confirm the accuracy of the method. ingentaconnect.comscispace.com
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. innovareacademics.in It is usually assessed at two levels: repeatability (intraday precision) and intermediate precision (interday precision). sierrajournals.com Low Relative Standard Deviation (%RSD) values, generally below 2%, indicate a high degree of precision. indiandrugsonline.orgsierrajournals.com
Robustness is the ability of a method to remain unaffected by small, deliberate variations in its parameters, providing an indication of its reliability during normal usage. nih.gov For HPLC methods, these variations may include changes in mobile phase composition, pH, flow rate, and column temperature. nih.govjapsonline.com For spectrophotometric methods, changes in the detection wavelength might be tested. innovareacademics.in
| Parameter | Reported Findings | Source |
|---|---|---|
| Linearity | Concentration Range: 24-56 µg/ml; r² = 0.999 | alliedacademies.orgbiomedres.info |
| Concentration Range: 20-120 µg/ml; r² = 0.9958 | indiandrugsonline.orgresearchgate.net | |
| Concentration Range: 2-10 µg/ml; r² = 0.9967 | researchgate.netsierrajournals.com | |
| Concentration Range: 10-1000 µg/ml; Average r = 0.9992 | pillbuys.com | |
| Sensitivity (LOD/LOQ) | LOD: 1.15 µg/ml; LOQ: 3.49 µg/ml | alliedacademies.orgbiomedres.info |
| LOD: 0.20996 µg/ml; LOQ: 0.63624 µg/ml | researchgate.netsierrajournals.com | |
| LOD: 0.44 µg/ml; LOQ: 1.34 µg/ml | japsonline.com | |
| LOD: 60 ng/ml | nih.gov | |
| Accuracy (% Recovery) | 99.03% - 100.08% | alliedacademies.orgbiomedres.info |
| 99.8% | indiandrugsonline.orgresearchgate.net | |
| 98.2% - 102.0% | ingentaconnect.com | |
| Precision (% RSD) | Intra-day & Inter-day: <1.0% | indiandrugsonline.orgresearchgate.net |
| Intra-day: 0.05%; Inter-day: 0.04% | sierrajournals.com | |
| Intra-day & Inter-day: <2.9% | ingentaconnect.com | |
| Robustness | Method found to be robust against minor changes in flow rate, mobile phase composition, and pH. | nih.govjapsonline.com |
| Parameter | Reported Findings | Source |
|---|---|---|
| Linearity | Concentration Range: 20-120 µg/ml; r² = 0.997 | innovareacademics.in |
| Sensitivity (LOD/LOQ) | LOD: 6.33 µg/ml; LOQ: 19.19 µg/ml | innovareacademics.in |
| Accuracy (% Recovery) | 99.7% - 100.2% | innovareacademics.in |
| Precision (% RSD) | 0.08613% - 0.2668% | innovareacademics.in |
| Robustness | Method found to be robust with minor changes in wavelength (214 nm vs. 216 nm). | innovareacademics.in |
Preclinical Models and in Vitro Research Applications
Utilizing In Vitro Cell Culture Systems for Mechanistic Studies
In vitro models provide a controlled environment to dissect the specific cellular and molecular effects of ipratropium (B1672105) bromide, free from the complexities of a whole-organism system. These studies have been crucial for understanding its direct effects on airway cells, immune cells, and receptor signaling pathways.
The primary therapeutic effect of ipratropium bromide is bronchodilation, which is achieved by relaxing the airway smooth muscle. In vitro studies using isolated airway smooth muscle tissues are a cornerstone of research into its efficacy and potency. In these experimental setups, muscle strips from various species are placed in an organ bath, contracted with a cholinergic agonist like acetylcholine (B1216132) or carbachol, and then exposed to ipratropium to measure its relaxant effect.
Research on isolated guinea pig trachea has shown that this compound effectively relaxes contractions induced by carbachol, with a high potency indicated by EC50 values (the concentration required to achieve 50% of the maximal effect) in the nanomolar range (10⁻⁹ to 10⁻⁸ M). nih.gov This demonstrates its powerful antagonism at muscarinic receptors on the smooth muscle. However, significantly higher concentrations (10⁻⁶ to 10⁻³ M or greater) were needed to relax contractions induced by non-muscarinic mediators, suggesting its bronchodilatory action in vivo is almost exclusively due to the inhibition of acetylcholine-mediated bronchoconstriction. nih.gov
A comparative study on feline bronchial smooth muscle contracted with acetylcholine provided a detailed profile of ipratropium's potency relative to other bronchodilators. researchgate.netnih.gov The results highlighted that ipratropium is a highly potent agent for reversing cholinergically-induced bronchoconstriction. researchgate.netnih.gov
| Drug | Drug Class | Potency (-logEC₅₀) | Rank Order of Potency |
|---|---|---|---|
| Formoterol (B127741) | β₂-Adrenergic Agonist | Data not specified | 1 |
| This compound | Anticholinergic | Data not specified | 2 |
| Fenoterol (B1672521) | β₂-Adrenergic Agonist | Data not specified | 3 |
| Isoprenaline | β-Adrenergic Agonist | Data not specified | 4 |
| Salbutamol (B1663637) | β₂-Adrenergic Agonist | Data not specified | 5 |
| Salmeterol | β₂-Adrenergic Agonist | Data not specified | 5 |
| Theophylline | Methylxanthine | Data not specified | 6 |
This table illustrates the rank order of potency for various bronchodilators in relaxing feline bronchi under a low contractile tone (40% of maximal acetylcholine-induced contraction). Potency is represented as -logEC₅₀, where a higher value indicates greater potency. nih.gov
Beyond its well-established role in bronchodilation, research has explored the potential anti-inflammatory properties of this compound. In vitro models using immune cells, such as macrophages, are critical for these investigations. The human monocytic cell line THP-1 is frequently used, as these cells can be differentiated into a macrophage-like state and stimulated with agents like lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the release of pro-inflammatory cytokines. biorxiv.org
A study utilizing LPS-stimulated THP-1 cells aimed to determine if ipratropium could modulate this inflammatory response. biorxiv.orgbiorxiv.org The researchers measured the levels of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are known to be elevated in inflammatory lung conditions. biorxiv.org The findings suggested that this compound treatment resulted in a reduction of both IL-6 and TNF-α concentrations in the cell culture supernatant, acknowledging its potential for anti-inflammatory or cytokine-reducing properties. biorxiv.orgbiorxiv.org While the study noted that other agents like budesonide (B1683875) and fenoterol were more effective in this model, the results supported the hypothesis that ipratropium possesses anti-inflammatory capabilities. biorxiv.org
To understand the interaction of this compound with its molecular targets, researchers employ cell systems that are genetically modified to express specific receptor subtypes. Receptor transfection involves introducing the gene for a particular muscarinic receptor (M1 through M5) into a host cell line, such as Chinese hamster ovary (CHO) cells, that does not naturally express them. ersnet.org This allows for the study of ipratropium's binding affinity and signaling characteristics for each receptor subtype in isolation.
These studies have confirmed that this compound is a non-selective antagonist, meaning it binds with similar affinity to all five muscarinic receptor subtypes (M1-M5). ersnet.org Radioligand binding assays are a common technique used in these systems. These experiments measure how effectively ipratropium competes with a radioactively labeled ligand for binding to the receptor. The results are used to calculate the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), which are measures of the drug's affinity for the receptor. medcentral.net While specific Ki values for ipratropium across all subtypes from a single study are not detailed here, this methodology is fundamental to characterizing its pharmacological profile as a non-selective antagonist. ersnet.org This non-selectivity is key to its action, as it blocks M3 receptors on airway smooth muscle to cause bronchodilation, but also blocks M2 autoreceptors on nerve endings. wikipedia.orgnih.gov
Macrophage and Immune Cell Models for Anti-inflammatory Effect Investigations
Animal Models for Pharmacological and Mechanistic Research
Animal models are indispensable for studying the integrated physiological effects of this compound in a living organism, providing insights that cannot be obtained from in vitro systems alone. Models of chronic obstructive pulmonary disease (COPD) and airway hyperresponsiveness have been particularly important. nih.govresearchgate.net
A key area of investigation in animal models has been the long-term effects of muscarinic antagonist administration on receptor expression. Chronic blockade of receptors can sometimes lead to a compensatory increase in receptor numbers, a phenomenon known as upregulation. To study this, researchers have utilized rat models of COPD, often induced by chronic exposure to sulfur dioxide (SO₂) gas. medcentral.netnih.govresearchgate.net
In one such study, COPD was induced in rats by exposing them to SO₂ gas for seven weeks. medcentral.netmednexus.org These rats then inhaled aerosolized this compound over a 30-day period. medcentral.netnih.govnih.gov Muscarinic receptor levels in airway and lung tissues were measured using radioligand binding assays at different time points. The study found that while short-term treatment (5 days) did not significantly change receptor density, long-term treatment (30 days) led to a significant increase in the density of muscarinic receptors (upregulation) compared to untreated COPD rats. medcentral.netnih.govnih.gov This upregulation was reversible, with receptor levels returning to normal six days after stopping the treatment. medcentral.netnih.govnih.gov Importantly, the affinity of the receptors for the ligand (measured as Kd) did not change, indicating that the existing receptors were not altered, but their numbers had increased. medcentral.netnih.govmednexus.org
| Group | Treatment Duration | Receptor Density (Bmax) (pmol/mg protein) | Receptor Affinity (Kd) (pmol/L) |
|---|---|---|---|
| Normal Control | - | 0.030 ± 0.008 | 29 ± 19 |
| Untreated COPD | - | 0.038 ± 0.011 | 23 ± 11 |
| COPD + Ipratropium | 30 days | 0.049 ± 0.016* | Not significantly different |
*Indicates a statistically significant increase compared to the untreated COPD group (P < 0.05). mednexus.org
These findings suggest that chronic exposure to ipratropium can lead to an upregulation of airway muscarinic receptors, a mechanism that could potentially be associated with transient bronchoconstriction upon cessation of therapy. nih.gov
Animal models are crucial for investigating the complex mechanisms by which ipratropium affects airway responsiveness. Ipratropium's primary mechanism is blocking postjunctional M3 muscarinic receptors on airway smooth muscle, which directly prevents acetylcholine-induced contraction. physiology.org However, its non-selective nature means it also blocks inhibitory M2 muscarinic autoreceptors located on the parasympathetic nerve endings. wikipedia.orgnih.govphysiology.org These M2 receptors normally function as a negative feedback brake, limiting the further release of acetylcholine. physiology.org
In Vivo Studies on Fertility and Reproductive Parameters
Preclinical studies have been conducted to determine the effects of this compound on fertility and reproduction in animal models. In rats, oral administration of this compound at doses up to 50 mg/kg did not adversely affect the fertility of either males or females. fda.govnih.govpom.go.idpharmascience.com This dose is approximately 2000 to 3400 times the maximum recommended daily inhalation dose in adults on a mg/m² basis. fda.govpharmascience.com However, a significant decrease in the conception rate was observed at a much higher oral dose of 500 mg/kg. fda.govnih.gov At this high dose, which is about 20,000 times the maximum recommended daily inhalation dose in adults, there was also a delay in fertility and an increase in spurious pregnancies in female rats. mpa.sefda.gov
Reproductive toxicity studies in mice, rats, and rabbits have been performed at various oral and inhalation doses. fda.govnih.govfda.govdrugs.com Oral studies showed no evidence of teratogenic effects at doses of 10 mg/kg/day in mice, 1,000 mg/kg in rats, and 125 mg/kg/day in rabbits. fda.govnih.gov Similarly, inhalation reproduction studies in rats and rabbits at doses of 1.5 and 1.8 mg/kg, respectively, also demonstrated no teratogenic effects. fda.govfda.gov Embryotoxicity, observed as increased resorption, was noted in rats at oral doses of 90 mg/kg and above, a dose approximately 3600 times the maximum recommended daily inhalation dose in adults. fda.govdrugs.com These findings at high doses and via a different route of administration are not considered directly relevant to human clinical use. fda.gov Nonclinical studies have generally concluded that this compound has no embryotoxic or teratogenic effects at doses considerably higher than those recommended for human use via inhalation. hres.cahres.camedsafe.govt.nz
Table 1: Summary of In Vivo Fertility and Reproductive Studies of this compound
| Animal Model | Dose | Route of Administration | Observed Effects | Citation |
|---|---|---|---|---|
| Rats (Male & Female) | Up to 50 mg/kg | Oral | No effect on fertility | fda.govnih.govpom.go.idpharmascience.com |
| Rats (Female) | 500 mg/kg | Oral | Decreased conception rate, fertility delay, spurious pregnancy | fda.govnih.govmpa.sefda.gov |
| Mice | 10 mg/kg/day | Oral | No teratogenic effects | fda.govnih.gov |
| Rats | 1,000 mg/kg | Oral | No teratogenic effects | fda.govnih.gov |
| Rabbits | 125 mg/kg/day | Oral | No teratogenic effects | fda.govnih.gov |
| Rats | 1.5 mg/kg | Inhalation | No teratogenic effects | fda.govfda.gov |
| Rabbits | 1.8 mg/kg | Inhalation | No teratogenic effects | fda.govfda.gov |
| Rats | ≥ 90 mg/kg | Oral | Increased resorption (embryotoxicity) | fda.govdrugs.com |
Pharmacological Characterization in Isolated Tissue Preparations (e.g., Airway Smooth Muscle)
This compound's pharmacological effects have been extensively characterized in isolated tissue preparations, particularly on airway smooth muscle. As an anticholinergic agent, it acts as a competitive antagonist of acetylcholine at muscarinic receptors on bronchial smooth muscle. drugs.com This antagonism prevents the increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which is induced by acetylcholine, leading to the relaxation of airway smooth muscle. drugs.combiorxiv.org
In studies using isolated guinea pig trachea, ipratropium has been shown to inhibit acetylcholine-induced bronchoconstriction. hres.ca It effectively counteracts the contractile response of the tracheal smooth muscle to various stimuli. For instance, in a guinea pig model, ipratropium significantly inhibited insulin-induced tracheal tissue contraction. nih.govwho.int This effect is attributed to its ability to block M3 receptors in the airways, which counteracts the enhanced acetylcholine release that can be induced by substances like insulin. nih.govwho.int
When compared to other agents in isolated tissue baths, the potency and duration of action of ipratropium can be quantified. In guinea pig tracheal preparations, ipratropium produced a concentration-dependent inhibition of carbachol-induced tonic contraction. nih.gov The inhibitory effect of ipratropium was found to be rapidly reversible upon washout. nih.govresearchgate.net For example, the half-life for the reversal of ipratropium-induced inhibition was approximately 0.5 hours in isolated guinea pig trachea. nih.gov In human isolated bronchus, the offset of ipratropium's effect was also relatively rapid, with a half-life of about 3.0 hours. nih.gov
Functional Imaging Using Computational Methods in Airway Models
Computational methods, particularly in conjunction with functional imaging, have provided novel insights into the effects of this compound on airway dynamics. These techniques allow for a detailed, patient-specific analysis of bronchodilator effects in different regions of the airways.
Application of Computational Fluid Dynamics (CFD) in Airway Resistance Studies
Computational Fluid Dynamics (CFD) has emerged as a powerful tool to simulate and predict airflow and particle deposition in realistic, patient-specific airway models derived from medical imaging like CT scans. nih.govdovepress.comnih.govtandfonline.comnih.govnih.gov CFD models solve the fundamental equations of fluid motion to provide detailed information on flow properties such as pressure and velocity throughout the airway tree. nih.govtandfonline.com
In studies involving patients with Chronic Obstructive Pulmonary Disease (COPD), CFD has been used to assess the changes in airway geometry and resistance following the administration of this compound. nih.govnih.govtandfonline.com By creating 3D models of the airways from CT scans taken before and after treatment, researchers can quantify the bronchodilatory effect. These models allow for the calculation of airway resistance by assessing the pressure drop and airflow rate. nih.govdovepress.comtandfonline.com
A pilot study using this functional imaging approach demonstrated that this compound produced a significant bronchodilating effect, which was more pronounced in the distal airways compared to the central airways, leading to a corresponding drop in airway resistance. nih.govnih.govtandfonline.com The CFD analysis, which can be more sensitive than standard pulmonary function tests, provides a more detailed view of the regional effects of the drug. nih.govtandfonline.com These models typically simulate steady, laminar, and incompressible airflow at a rate reflecting normal breathing, such as 30 L/minute. nih.govtandfonline.com The use of CFD offers a sophisticated method to understand the site-specific action of inhaled medications like ipratropium. nih.govnih.govtandfonline.com
Comparative Pharmacological Studies with Structural Analogues (e.g., Tiotropium (B1237716), Glycopyrrolate)
Comparative studies of ipratropium with other anticholinergic agents, such as tiotropium and glycopyrrolate (B1671915), are crucial for understanding their relative pharmacological profiles. These studies often focus on differences in receptor binding, potency, and duration of action.
Comparative Receptor Binding Kinetics and Dissociation Profiles
The duration of action of anticholinergic bronchodilators is closely linked to their receptor binding kinetics, specifically their rate of dissociation from muscarinic receptors. Ipratropium is a non-selective muscarinic antagonist, binding to M1, M2, and M3 receptor subtypes. nih.govnih.gov
Kinetic studies have shown that ipratropium dissociates relatively quickly from muscarinic receptors compared to long-acting agents like tiotropium and glycopyrrolate. nih.govnih.govresearchgate.net In studies on human airway smooth muscle membranes, ipratropium (30 nM) was found to dissociate rapidly, offering little protective effect against the binding of a radioligand ([³H]-NMS) shortly after washout. nih.gov In contrast, glycopyrrolate and tiotropium exhibit much slower dissociation profiles, which is believed to be the mechanism behind their longer duration of action. nih.gov
In vitro binding affinity studies in rat lung tissue showed that tiotropium's affinity for muscarinic receptors was 10-11 times higher than that of ipratropium and glycopyrrolate. nih.govresearchgate.net After intratracheal administration in rats, the effect of ipratropium on receptor binding was observed at 2 hours but not at 12 hours, indicating a shorter duration of receptor occupancy. nih.govresearchgate.netdovepress.com Conversely, the effects of tiotropium and glycopyrrolate lasted for at least 24 hours. nih.govresearchgate.netdovepress.com
The dissociation half-life from human M3 receptors further illustrates these differences. While tiotropium has a very long dissociation half-life (e.g., 27-64 hours in some studies), and glycopyrrolate has an intermediate one (e.g., ~6 hours), ipratropium's is significantly shorter (e.g., ~8 hours in in vivo models). core.ac.ukpsu.edu Tiotropium's sustained activity is attributed to its slow dissociation from M1 and M3 receptors, while it dissociates more rapidly from M2 receptors, giving it kinetic selectivity. biorxiv.orgopenrespiratorymedicinejournal.com Ipratropium, being a non-selective blocker, does not exhibit this kinetic selectivity. openrespiratorymedicinejournal.com
Table 2: Comparative Receptor Binding and Dissociation of Anticholinergics
| Compound | Relative Binding Affinity (Rat Lung) | Dissociation from Human Airway Smooth Muscle Receptors | Duration of Receptor Occupancy (Rat Lung, In Vivo) | Dissociation Half-Life from hM3 Receptor (t½) | Citation |
|---|---|---|---|---|---|
| Ipratropium | ~1x | Rapid | < 12 hours | ~8 hours (in vivo) | nih.govnih.govresearchgate.netcore.ac.uk |
| Tiotropium | 10-11x higher than Ipratropium | Very Slow | ≥ 24 hours | 27-64 hours | nih.govresearchgate.netcore.ac.ukpsu.eduopenrespiratorymedicinejournal.com |
| Glycopyrrolate | ~1x | Slow | ≥ 24 hours | ~6 hours | nih.govnih.govresearchgate.netpsu.edu |
Formulation Science and Drug Delivery Research Principles
Theoretical Aspects of Aerosol Science for Inhalation Delivery
Aerosol therapy is a cornerstone of treatment for respiratory diseases, aiming to deliver drugs directly to the lungs. mdpi.com The success of this delivery method hinges on the aerodynamic behavior of the aerosol particles. For optimal delivery to the airways, the aerodynamic diameter of the drug particles should ideally be between 1 and 5 micrometers (µm). mdpi.com Particles larger than 5 µm tend to deposit in the upper respiratory tract due to inertial impaction, while particles smaller than 0.5 µm are often exhaled. mdpi.com
The deposition site within the lungs is crucial for the therapeutic effect of ipratropium (B1672105) bromide. As a muscarinic antagonist, it primarily targets receptors in the conducting airways. nih.gov Research has shown that the bronchodilator response to ipratropium bromide is similar for aerosols with mass median aerodynamic diameters (MMAD) of 3.3 µm and 7.7 µm, suggesting that its primary site of action is in the more central airways. nih.gov However, for other bronchodilators like salbutamol (B1663637), a finer aerosol is more effective, indicating a more peripheral site of action. nih.gov In patients with severe airflow obstruction, an optimal particle size of approximately 3 µm has been suggested for both β2-agonists and anticholinergic aerosols like this compound. nih.gov This is because smaller particles can penetrate more deeply into the lungs, which is particularly important when airways are narrowed. nih.gov
The efficiency of aerosol delivery is influenced by the aerosol-generating device, the inhalation technique, and the patient's airway caliber. tandfonline.com Devices like pressurized metered-dose inhalers (pMDIs) and nebulizers produce aerosols with a range of particle sizes. tandfonline.com The actual dose deposited in the lungs is a fraction of the nominal dose, with delivery efficiencies varying significantly between devices. tandfonline.com
Propellant Chemistry and Formulation Impact in Aerosol Systems (e.g., HFA vs. CFC)
The transition from chlorofluorocarbon (CFC) propellants to hydrofluoroalkane (HFA) propellants in pMDIs was a significant development in inhalation technology, driven by the ozone-depleting properties of CFCs. wikipedia.orgnih.gov This change necessitated a reformulation of this compound inhalers. nih.gov
CFC-based formulations were often suspensions, and surfactants like lecithin (B1663433) were used to aid in the stability of the micronized drug particles. nih.gov However, these surfactants are not soluble in HFA propellants, leading to challenges such as particle adhesion to the canister and valve clogging. nih.gov this compound HFA inhalers were developed as solution formulations to overcome these issues. nih.govgeneesmiddeleninformatiebank.nl These formulations typically contain ethanol (B145695) and citric acid as excipients. geneesmiddeleninformatiebank.nlcbg-meb.nlcbg-meb.nl
Studies have compared the efficacy and safety of this compound formulated with HFA-134a to the original CFC formulation. nih.gov Clinical trials demonstrated that this compound HFA provided comparable bronchodilation to the CFC version in patients with COPD. nih.gov While the taste and sensation of inhalation may differ between the two formulations, their safety and effectiveness are similar. mayoclinic.org The adverse event profiles for both CFC and HFA formulations have been found to be largely comparable. hres.ca
It is important to note that HFA propellants can interfere with infrared anesthetic gas monitors, potentially causing false-positive readings for various anesthetic gases, an effect not significantly observed with CFC propellants. oup.com
Particle Engineering and Micronization Strategies for Controlled Delivery in Research Formulations
Particle engineering is a critical aspect of developing inhalable drug products, focusing on creating particles with the optimal size, shape, and surface properties for pulmonary delivery. researchgate.netasianjpr.com For this compound, which is delivered as a dry powder or in a liquid aerosol, controlling the particle characteristics is essential for efficient lung deposition. researchgate.netnih.gov
Micronization is a common technique used to reduce the particle size of drugs to the respirable range (typically < 5 µm). asianjpr.comnih.gov Methods like jet milling are often employed for this purpose. asianjpr.compillbuys.com However, conventional micronization can lead to particles with a wide size distribution and high surface energy, which can cause aggregation and poor flowability. nih.govpillbuys.com
Advanced particle engineering techniques are being explored to overcome these limitations. Spray drying, for instance, has been used to produce engineered this compound microspheres for oral inhalation. researchgate.netnih.gov This method allows for the creation of particles with a more controlled size and morphology. researchgate.netasianjpr.com In one study, spray-dried this compound microparticles were produced with a particle size of approximately 3.32 µm. nih.gov
Another advanced technique is the use of supercritical fluid (SCF) technology, such as the aerosol solvent extraction system (ASES). pillbuys.com The ASES process has been used to micronize this compound, resulting in more spherical particles compared to those produced by conventional methods. pillbuys.com The choice of solvent in the ASES process was found to be critical in achieving the desired particle size for inhalation therapy. pillbuys.com
The table below summarizes findings from a study on engineering inhalable this compound particles using a spray-drying technique. nih.gov
| Parameter | Predicted Value | Actual Value | % Difference |
| Particle Size (μm) | - | 3.32 ± 0.09 | - |
| Span | - | 1.71 ± 0.18 | - |
| Process Yield (%) | 65.3 | 50.3 | -30.0 |
| Outlet Temperature (°C) | 105 | 100 | -4.8 |
Data from a study on engineering inhalable this compound particles. nih.gov Note: A negative percentage difference in yield indicates a lower actual yield than predicted.
Excipient Research and Their Influence on Compound Stability and Delivery Performance
Excipients play a crucial role in the formulation of this compound for inhalation, influencing its stability, solubility, and aerosol performance. nih.govresearchgate.net In nebulizer solutions, excipients are added to maintain the pH and osmolality within a tolerable range to prevent irritation and bronchoconstriction. nih.gov The optimal osmolality for inhalation solutions is generally considered to be between 150 and 1200 mOsm/kg. nih.gov
Common excipients in this compound nebulizer solutions include benzalkonium chloride and disodium (B8443419) edetate. nih.gov However, these can sometimes be incompatible with other drugs when mixed for simultaneous nebulization. nih.gov For example, benzalkonium chloride can cause cloudiness when mixed with cromolyn (B99618) and may affect the stability of dornase alfa. nih.gov
In HFA-based pMDI solution formulations of this compound, common excipients include ethanol, purified water, and citric acid. geneesmiddeleninformatiebank.nlcbg-meb.nlcbg-meb.nl These are necessary to ensure the drug remains in solution and to maintain the stability of the product over its shelf life. geneesmiddeleninformatiebank.nl Stability studies have shown that these formulations remain stable for extended periods under specified storage conditions. geneesmiddeleninformatiebank.nl
Research has also investigated the physicochemical compatibility of this compound (Atrovent®) when mixed with other inhalation medications like salbutamol sulfate, budesonide (B1683875), and acetylcysteine. nih.govresearchgate.net Studies have found that such mixtures are generally physicochemically compatible for at least one hour, with no significant changes in pH, osmotic pressure, or the concentration of the active ingredients. nih.govresearchgate.net
The table below shows the results of a compatibility study of this compound mixed with other inhalation solutions.
| Admixture | Initial pH | pH after 1h | Initial Osmolality (mOsm/kg) | Osmolality after 1h |
| Ipratropium + Salbutamol | 3.6 | 3.6 | 290 | 291 |
| Ipratropium + Terbutaline | 3.8 | 3.8 | 288 | 289 |
| Ipratropium + Budesonide | 4.5 | 4.5 | 285 | 286 |
| Ipratropium + Acetylcysteine | 7.0 | 7.0 | 315 | 316 |
Adapted from a study on the compatible stability of Atrovent® mixed with other inhalation medications. nih.gov
Physicochemical Factors Affecting Aerosol Performance
The performance of an aerosol delivery system for this compound is influenced by several physicochemical factors of the formulation. mdpi.comoup.com These include viscosity, surface tension, and pH. oup.commdpi.com These properties can affect the droplet size and output rate of nebulizers, which in turn impacts the amount of drug delivered to the lungs. oup.com
For instance, in vibrating-mesh nebulizers, an increase in the viscosity of the solution can lead to a decrease in both the aerodynamic diameter of the aerosol particles and the output rate. oup.com Conversely, an increase in electrolyte concentration can increase the output rate while decreasing the aerodynamic diameter. oup.com
The composition of the formulation also plays a significant role. mdpi.com When different inhalation solutions are mixed, the resulting physical characteristics of the mixture can alter the aerosol performance. nih.gov For example, mixing this compound with other drugs can increase the total volume for nebulization, which has been shown to improve the fine particle dose (the amount of drug in the respirable range) and the total drug delivered. nih.gov However, this can also decrease the drug delivery rate. nih.gov
Studies have shown that this compound is stable in neutral and acidic solutions but hydrolyzes rapidly in alkaline conditions. researchgate.net The pH of a 1% aqueous solution of this compound is typically between 5.0 and 7.5. researchgate.net This stability profile is an important consideration in the development of aqueous formulations for nebulization.
The table below lists some key physicochemical properties of this compound.
| Property | Value |
| Appearance | White or almost white crystalline powder researchgate.net |
| Solubility in Water | Freely soluble researchgate.net |
| Solubility in Lower Alcohols | Freely soluble researchgate.net |
| Solubility in Ether, Chloroform (B151607), Fluorohydrocarbons | Insoluble researchgate.net |
| Melting Point | ~230°C with decomposition researchgate.net |
| pH of 1% (w/v) solution in water | 5.0 - 7.5 researchgate.net |
Future Directions and Emerging Research Avenues
Exploration of Novel Muscarinic Receptor Subtype Selectivity
Ipratropium (B1672105) bromide is known for its non-selective antagonism of muscarinic acetylcholine (B1216132) receptors (M1, M2, M3). nih.govnih.govmedchemexpress.com This lack of selectivity can lead to certain limitations; for instance, blocking the presynaptic M2 autoreceptors can increase acetylcholine release, potentially counteracting the desired bronchodilation mediated by M3 receptor blockade. nih.govatsjournals.org Consequently, a significant avenue of future research is the development of new antagonists with greater selectivity for specific muscarinic receptor subtypes.
The primary goal is to design M3-selective antagonists. pnas.org These would ideally retain the therapeutic effects on bronchial smooth muscle (mediated by M3) while avoiding the cardiovascular effects associated with M2 receptor blockade in the heart. pnas.org Recent advances in structural biology, including the crystallization of muscarinic receptors, are enabling structure-guided drug design. pnas.orgresearchgate.netnih.gov Researchers are exploiting subtle differences in the amino acid sequences of the orthosteric binding pockets between receptor subtypes, such as the M2 and M3 receptors, to develop new molecules. pnas.org This approach has already led to the creation of M3R antagonists with up to 100-fold selectivity over M2R in binding affinity. pnas.org
Similarly, interest is growing in developing selective antagonists for other subtypes like M1 and M4 for potential applications in central nervous system (CNS) disorders, including Parkinson's disease, dystonia, and epilepsy. acs.orgnih.gov The development of highly selective M1 or M4 antagonists could provide novel therapeutic approaches for these conditions without the peripheral side effects of non-selective agents. nih.gov
Investigation of Unconventional Cellular Targets and Pathways Beyond Muscarinic Receptors
Emerging research is beginning to explore whether ipratropium and related anticholinergics have effects beyond their primary role as muscarinic receptor antagonists. Some studies suggest that these compounds may influence inflammatory processes through mechanisms that are not solely dependent on blocking acetylcholine.
For example, some research indicates that muscarinic antagonists can modulate the activity of inflammatory cells. nih.govbiorxiv.org In-vitro studies have investigated the potential for ipratropium and the related compound tiotropium (B1237716) to reduce the release of inflammatory cytokines like IL-6 and TNF-α from macrophages. biorxiv.org While the direct blockade of muscarinic receptors on these cells is a likely mechanism, further investigation is needed to determine if other cellular pathways are involved. biorxiv.orgconicet.gov.ar Animal studies have also shown that ipratropium bromide can offer a protective effect against acute lung inflammation, which is associated with reduced neutrophilic infiltration. medchemexpress.comconicet.gov.ar These findings encourage deeper exploration into the non-canonical anti-inflammatory signaling of ipratropium, potentially involving pathways like the Epidermal Growth Factor Receptor (EGFR) or the inhibition of cyclic guanosine (B1672433) monophosphate (cGMP) production. nih.govbiorxiv.org
Advanced Computational Modeling for Drug Design, Optimization, and Prediction
Computational methods are becoming indispensable tools in the evolution of ipratropium-based research. Techniques like molecular docking, physiologically based pharmacokinetic (PBPK) modeling, and quantitative structure-activity relationship (QSAR) studies are accelerating the design and prediction of new, optimized compounds.
Molecular Docking and Structure-Based Design: As mentioned, the availability of muscarinic receptor crystal structures has enabled detailed in-silico docking studies. pnas.orgemerginginvestigators.org Researchers can model how ipratropium and novel analogs bind to the receptor's active site, predicting binding energies and identifying key interactions. emerginginvestigators.orgnih.gov This allows for the rational design of modifications to the ipratropium scaffold to enhance affinity and selectivity for a specific receptor subtype, such as M3 over M2. pnas.org
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are being used to simulate the in-vivo behavior of inhaled this compound. researchgate.netresearchgate.netfrontiersin.org These models integrate physicochemical properties of the drug with physiological data to predict its absorption, distribution, metabolism, and excretion. researchgate.net This is particularly valuable for inhaled therapies, as it can help predict particle distribution in different regions of the lung and understand how factors like gastrointestinal absorption contribute to systemic exposure. researchgate.netfrontiersin.org Such simulations can guide the formulation of new delivery systems and help in establishing bioequivalence for generic products. researchgate.net
Quantitative Structure-Kinetics Relationship (QSKR): Beyond just binding affinity, researchers are using computational methods like metadynamics simulations to understand the kinetics of drug-receptor interactions—specifically, the rates at which drugs associate and dissociate from their targets (k-on and k-off). acs.org The dissociation rate (k-off) is particularly important, as a slower rate can lead to a longer duration of action. These models help explain the kinetic selectivity of long-acting antagonists and can be used to predict the residence time of new ipratropium analogs at the M3 receptor. acs.org
| Computational Technique | Application in Ipratropium Research | Key Research Goal | Reference |
|---|---|---|---|
| Molecular Docking | Simulating the binding of ipratropium analogs to muscarinic receptor subtypes. | Design of subtype-selective antagonists (e.g., M3-selective). | pnas.orgemerginginvestigators.org |
| PBPK Modeling | Predicting pharmacokinetic profiles and lung deposition of inhaled ipratropium. | Optimizing drug delivery and establishing bioequivalence. | researchgate.netresearchgate.net |
| Metadynamics/QSKR | Calculating the dissociation rates (k-off) of antagonists from the receptor. | Predicting and optimizing the duration of action of new compounds. | acs.org |
Application of Nanotechnology and Advanced Targeted Delivery Systems for Research Purposes
Nanotechnology offers promising new ways to deliver this compound for research applications, potentially enhancing its efficacy and enabling targeted delivery. nih.govbiotech-asia.org Various nanocarriers, including liposomes, polymeric nanoparticles, and nanostructured lipid carriers, are being explored to improve the therapeutic profile of inhaled drugs. biotech-asia.orgmdpi.com
For research purposes, encapsulating ipratropium in nanoparticles can alter its release kinetics, providing a sustained-release profile. kcl.ac.uk This is useful for studying the long-term effects of muscarinic blockade in preclinical models. Liposomal formulations, for example, can be engineered to control the release of the encapsulated drug over extended periods. nih.gov
Furthermore, nanotechnology can be used to target the drug to specific regions of the lung or even specific cell types. nih.gov The surface of nanoparticles can be functionalized with ligands that bind to receptors expressed on target cells, a strategy that could be used to investigate the effects of ipratropium on airway epithelial cells versus smooth muscle cells, for instance. These advanced delivery systems help circumvent issues like first-pass metabolism and can improve drug deposition in the desired lung areas. nih.govbiotech-asia.org The development of novel nebulization methods, such as those using nanotechnology membranes, could also provide more efficient aerosol generation for preclinical research. mdpi.com
| Nanocarrier Type | Potential Research Application for Ipratropium | Key Advantage | Reference |
|---|---|---|---|
| Liposomes | Studying sustained-release effects and targeted delivery to specific lung cells. | Biocompatible, can encapsulate hydrophilic drugs, sustained release. | biotech-asia.orgnih.gov |
| Polymeric Nanoparticles (e.g., PLGA) | Investigating controlled-release kinetics and cellular uptake mechanisms. | Biodegradable, tunable drug release. | mdpi.com |
| Nanostructured Lipid Carriers (NLCs) | Exploring improved stability and drug loading for preclinical aerosol studies. | High drug loading capacity and stability. | biotech-asia.org |
Synergistic Mechanisms with Other Research Compounds in Preclinical Settings
This compound is often used in combination with other classes of drugs, most notably beta-2 adrenergic agonists like salbutamol (B1663637) (albuterol). plos.orgpatsnap.com While this combination is clinically established, ongoing preclinical research aims to better understand the underlying synergistic mechanisms. The two drug classes act on different pathways to promote bronchodilation: ipratropium blocks parasympathetic constriction, while beta-2 agonists actively relax airway smooth muscle. patsnap.com
Future preclinical studies are likely to explore these interactions at a deeper molecular level. For instance, research could investigate how muscarinic receptor blockade by ipratropium affects the expression or signaling of beta-2 adrenergic receptors, and vice versa. There is also research into the synergistic anti-inflammatory effects of ipratropium when combined with other compounds. Preclinical studies have explored its combination with corticosteroids like budesonide (B1683875), suggesting that the duo may reduce pulmonary inflammation and edema more effectively than either agent alone. mdpi.com Another study in a rat model showed that ipratropium combined with the beta-2 agonist formoterol (B127741) provided protection against cadmium-induced lung inflammation. conicet.gov.ar These preclinical findings provide a rationale for further investigation into novel combination therapies.
Role of Ipratropium (Bromide) in Understanding Cholinergic System Dysregulation Beyond Respiratory Contexts
Because this compound is a well-characterized, peripherally restricted anticholinergic agent, it serves as a valuable research tool for studying the role of the cholinergic system in various physiological and pathological processes outside of the lungs. nih.govdrugbank.com Its quaternary ammonium (B1175870) structure limits its ability to cross the blood-brain barrier, allowing researchers to isolate and study peripheral muscarinic receptor functions without confounding central effects. nih.govmdpi.com
For example, ipratropium can be used in animal models to investigate the role of peripheral muscarinic receptors in cardiovascular regulation, such as controlling heart rate (bradycardia). medscape.com It is also used in gastroenterology research to study gut motility and secretion, as muscarinic receptors are key regulators of these functions. By selectively blocking these peripheral receptors, scientists can better understand the pathophysiology of conditions involving cholinergic dysregulation. Furthermore, its use in models of inflammation helps to parse the specific contribution of peripheral cholinergic pathways to the immune response. conicet.gov.ar
Q & A
Q. What validated analytical methods are recommended for quantifying Ipratropium bromide in pharmaceutical formulations?
A UV-spectrophotometric method validated at 214 nm demonstrates linearity in the range of 20–120 µg/mL (R² = 0.995), with accuracy (99.5–100.1% recovery) and precision (%RSD < 0.31). For combination therapies (e.g., with albuterol), reverse-phase high-performance liquid chromatography (RP-HPLC) methods are preferred, using mobile phases like phosphate buffer and acetonitrile (65:35 v/v) and C18 columns for separation .
Q. How does this compound’s receptor selectivity influence experimental design in preclinical studies?
this compound exhibits differential binding affinity to muscarinic receptor subtypes (IC₅₀: M1 = 2.9 nM, M2 = 2 nM, M3 = 1.7 nM). Researchers should design assays using subtype-specific cell lines or tissue preparations and select concentrations near these IC₅₀ values to evaluate functional antagonism. Competitive binding assays with radiolabeled ligands (e.g., [³H]-NMS) are recommended for affinity studies .
Q. What are key considerations when designing clinical trials to evaluate this compound’s efficacy in asthma management?
Trials should use randomized controlled designs with spirometry endpoints (FEV₁, FVC). A systematic review found that Ipratropium alone improves FEV₁ by 30 mL (95% CI: 0–60) compared to SABA. Sample sizes must account for variability in bronchodilator response, and stratification by disease severity (e.g., acute vs. chronic) is critical .
Advanced Research Questions
Q. How can researchers resolve discrepancies in clinical trial data regarding this compound’s bronchodilatory effects compared to beta-agonists?
Conflicting results (e.g., marginal FEV₁ improvements vs. SABA) require meta-analyses to assess heterogeneity. Key factors include patient demographics (e.g., pediatric vs. adult), dosing regimens, and outcome measurement timing. Sensitivity analyses should exclude studies with high risk of bias (e.g., inadequate blinding) .
Q. What method validation parameters are critical when developing a stability-indicating assay for this compound?
Validation must include:
- Specificity : Forced degradation under acidic/alkaline, oxidative, and thermal stress.
- Linearity : Correlation coefficient ≥0.995 over 50–150% of target concentration.
- Precision : Intra-day/inter-day %RSD ≤2.0.
- LOD/LOQ : Calculated via signal-to-noise ratios (e.g., LOD = 8.78 µg/mL, LOQ = 28.59 µg/mL) .
Q. How can chromatographic separation be optimized when analyzing this compound in combination therapies?
Use RP-HPLC with a C18 column (250 × 4.6 mm, 5 µm) and a gradient mobile phase (e.g., 0.1% trifluoroacetic acid in water:acetonitrile). System suitability criteria include resolution ≥2.0 between peaks and tailing factor <1.5. For deuterated analogs (e.g., Ipratropium-d7), adjust ion-pairing agents to resolve isotopic peaks .
Q. What pharmacokinetic parameters should be characterized when studying deuterated this compound analogs?
Compare metabolic stability (e.g., hepatic microsomal assays), plasma protein binding (0–9% in vitro), and brain penetration (autoradiography in rodent models). Deuterated analogs (e.g., Ipratropium-d7) require LC-MS/MS quantification to distinguish isotopic patterns and assess metabolic half-life differences .
Q. How can researchers assess this compound’s effects on inflammatory markers in COPD patients with comorbid dyslipidemia?
Design longitudinal studies measuring high-sensitivity CRP (hs-CRP) and lipid profiles pre/post-treatment. Multivariate regression models should adjust for confounding variables (e.g., statin use). In a 2024 RCT, combining Ipratropium with levosalbutamol reduced hs-CRP by 15% (P < 0.05) vs. standard therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
